Sulindac
Description
Classification as a Non-Steroidal Anti-Inflammatory Drug (NSAID)
Sulindac (B1681787) is classified as a non-steroidal anti-inflammatory drug (NSAID). nih.govnih.govdrugbank.com It belongs to the arylalkanoic acid class and is an indene (B144670) derivative. nih.govdrugbank.com Like other NSAIDs, its therapeutic effects are primarily associated with the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govdrugbank.compatsnap.com This inhibition leads to a decrease in the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation. drugbank.compatsnap.com
Role as a Prodrug and its Active Metabolites
A notable characteristic of this compound is its classification as a prodrug. nih.govdrugbank.comebi.ac.uk In its administered form, this compound is largely inactive. mdpi.com It undergoes metabolic conversion in the liver and potentially by intestinal flora to yield its pharmacologically active form, this compound sulfide (B99878). nih.govdrugbank.commdpi.comctdbase.org This reduction of the sulfinyl moiety to a sulfide is crucial for its anti-inflammatory activity. mdpi.comctdbase.org
In addition to the active sulfide metabolite, this compound is also metabolized through oxidation to an inactive sulfone metabolite, this compound sulfone. mdpi.comsigmaaldrich.commims.commims.com The metabolic pathway involves both reduction to the active sulfide and oxidation to the inactive sulfone. mims.commims.com The sulfide metabolite is known to undergo enterohepatic circulation, which may contribute to maintaining consistent blood levels and potentially lead to fewer gastrointestinal side effects compared to some other NSAIDs. nih.govctdbase.orgncats.io
The conversion of this compound to its active sulfide metabolite is primarily catalyzed by liver enzymes, and there is also evidence suggesting the involvement of intestinal flora. nih.govctdbase.orgncats.io Studies have investigated the enzymes responsible for the reduction of this compound, including methionine sulfoxide (B87167) reductase (Msr) A. nih.govresearchgate.net The oxidation to the sulfone metabolite is primarily catalyzed by the microsomal cytochrome P450 system. nih.gov
Historical Context of Research on this compound
This compound was patented in 1969 and received approval for medical use in 1976. ebi.ac.uk Its initial research and development focused on its potential as an anti-inflammatory and analgesic agent for conditions such as arthritis. researchgate.net Early clinical trials demonstrated its effectiveness in managing symptoms of rheumatoid arthritis and osteoarthritis, showing comparable efficacy to aspirin (B1665792) with a potentially lower incidence of gastric side effects. researchgate.net The understanding of this compound as a prodrug that is activated in vivo was established relatively early in its research history. ctdbase.org
Overview of Major Research Areas
Research on this compound has expanded beyond its initial use as an anti-inflammatory agent. Major research areas include:
Anti-inflammatory and Analgesic Mechanisms: Continued investigation into the precise mechanisms of COX inhibition by the active sulfide metabolite and its role in reducing prostaglandin (B15479496) synthesis. nih.govdrugbank.compatsnap.com
Chemoprevention and Anticancer Activity: A significant area of research has explored the potential of this compound and its metabolites, particularly this compound sulfone, in the prevention and treatment of various cancers, notably colorectal cancer. mdpi.complos.orgnih.govaacrjournals.org Studies have indicated effects on cell growth, apoptosis, and signaling pathways independent of COX inhibition. patsnap.commdpi.complos.orgnih.govaacrjournals.org
Metabolism and Pharmacokinetics: Detailed studies on the metabolic pathways of this compound, including the enzymes involved in its activation and inactivation, as well as the pharmacokinetic profile of the parent drug and its metabolites. nih.govmims.commims.comnih.gov
Effects on Cellular Pathways: Research into the modulation of various cellular pathways by this compound and its metabolites, such as Wnt/β-catenin, PI3K/Akt, NF-κB, and MAPKs, which are involved in inflammation, cell proliferation, and apoptosis. patsnap.comaacrjournals.orgiiarjournals.org
Neuroprotection: Investigation into the potential neuroprotective effects of this compound, including its ability to protect against oxidative stress and its impact on mitochondrial function. nih.gov
Cardiovascular Research: Studies exploring the effects of this compound on neointimal formation after arterial injury. pnas.org
These diverse research areas highlight the multifaceted nature of this compound and its metabolites, extending their potential therapeutic relevance beyond traditional anti-inflammatory applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXDPUZXIRXEP-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023624 | |
| Record name | Sulindac | |
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Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulindac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
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Solubility |
2.51e-02 g/L | |
| Record name | Sulindac | |
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| Record name | Sulindac | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
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CAS No. |
38194-50-2, 32004-68-5 | |
| Record name | Sulindac | |
| Source | CAS Common Chemistry | |
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| Record name | 5-Fluoro-2-methyl-1-((4-(methylsulphinyl)phenyl)methylene)-1H-indene-3-acetic acid | |
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| Record name | Sulindac [USAN:USP:INN:BAN:JAN] | |
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| Record name | Sulindac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00605 | |
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| Record name | sulindac | |
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| Record name | Sulindac | |
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| Record name | Sulindac | |
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| Record name | SULINDAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Sulindac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 °C | |
| Record name | Sulindac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00605 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulindac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacodynamics and Molecular Mechanisms of Action
Cyclooxygenase (COX-1 and COX-2) Inhibition and Prostaglandin (B15479496) Synthesis Modulation
The primary mechanism for the anti-inflammatory, analgesic, and antipyretic effects of Arthrocine is the inhibition of prostaglandin synthesis. patsnap.comdrugbank.comyoutube.com This is achieved through the action of its active metabolite, Sulindac (B1681787) sulfide (B99878), which is a potent inhibitor of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.comdrugbank.com These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.com By inhibiting COX-1 and COX-2, this compound sulfide effectively reduces the production of these pro-inflammatory molecules. patsnap.comnih.gov this compound sulfide demonstrates a balanced inhibition of both COX isoforms. patsnap.com
| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 |
| This compound sulfide | COX-1 | Ki: 1.02 µM , IC50: 1.9 µM apexbt.com |
| This compound sulfide | COX-2 | Ki: 10.43 µM , IC50: 1.21 µM apexbt.com |
Mechanisms of Action of this compound Sulfone
In contrast to this compound sulfide, this compound sulfone is an inactive metabolite in terms of anti-inflammatory activity because it does not inhibit COX enzymes. nih.govrupahealth.com However, this metabolite has demonstrated significant COX-independent biological activities, particularly in the realm of cancer research. This compound sulfone is known to inhibit tumor cell growth and induce apoptosis. researchgate.net One of the key mechanisms attributed to this compound sulfone is the induction of the polyamine catabolic enzyme, spermidine/spermine N1-acetyltransferase (SSAT). This leads to a reduction in intracellular polyamine levels, which are crucial for cell growth and proliferation, thereby contributing to its anti-neoplastic effects. researchgate.net
Inhibition of Cyclic Guanosine (B1672433) Monophosphate-Phosphodiesterase (cGMP-PDE) Pathways
A significant COX-independent mechanism of Arthrocine, primarily attributed to its sulfide metabolite, is the inhibition of cyclic guanosine monophosphate (cGMP) phosphodiesterases (PDEs), particularly PDE5. aacrjournals.orgnih.govnih.gov By inhibiting these enzymes, this compound sulfide prevents the degradation of cGMP, leading to its accumulation within the cell. aacrjournals.orgnih.gov This elevation in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn can trigger a cascade of events leading to the induction of apoptosis and inhibition of tumor cell proliferation. aacrjournals.orgnih.gov This pathway is considered a key component of this compound's chemopreventive properties. nih.gov
| Compound | Target Enzyme | IC50 |
| This compound sulfide | PDE5 | 38 µM nih.gov |
Modulation of NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. nih.govmdpi.com Arthrocine and its metabolites have been shown to inhibit the activation of this pathway. nih.govnih.gov This inhibition is achieved by decreasing the kinase activity of IκB kinase beta (IKKβ). nih.gov IKKβ is a crucial enzyme that phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription. nih.gov By inhibiting IKKβ, this compound prevents NF-κB activation, thereby contributing to its anti-inflammatory and potential anti-cancer effects. nih.gov
Inhibition of Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental in cell proliferation, differentiation, and tumorigenesis. Aberrant activation of this pathway is commonly observed in various cancers. nih.gov Arthrocine has been demonstrated to inhibit this pathway. nih.govmdpi.com Both this compound and its metabolites can downregulate the levels of β-catenin, a key component of the pathway, and reduce its nuclear localization. mdpi.comresearchgate.net This leads to a decrease in the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, which controls the expression of target genes involved in cell proliferation, such as cyclin D1 and survivin. aacrjournals.orgnih.govmdpi.com This inhibitory action on the Wnt/β-catenin pathway is another important aspect of Arthrocine's anti-neoplastic activity.
Downregulation of STAT3 and Survivin Expression
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, plays a significant role in tumor development and progression by promoting cell proliferation and survival. nih.gov Research has shown that Arthrocine can induce apoptosis and decrease cell proliferation by downregulating the expression of both STAT3 and its downstream target gene, survivin. nih.govnih.gov Survivin is an inhibitor of apoptosis protein that is often overexpressed in cancer cells. The ability of this compound to target the STAT3-survivin signaling axis represents a COX-independent mechanism that contributes to its anti-cancer properties. nih.gov This effect appears to be specific to this compound, as other COX inhibitors did not produce the same downregulation of STAT3 and survivin. nih.govnih.gov
Induction of Apoptosis
Arthrocine, primarily through its active metabolite this compound sulfide, has been shown to induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cells. jci.orgnih.gov This process is mediated through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govnih.gov
The extrinsic pathway is initiated by the upregulation of Death Receptor 5 (DR5). nih.govaacrjournals.org This upregulation leads to the activation of caspase-8, a key initiator caspase in this pathway. nih.govaacrjournals.org The activation of caspase-8 can then trigger the downstream executioner caspases, such as caspase-3. frontiersin.orgnih.gov
The intrinsic pathway is also significantly modulated by this compound sulfide. Research has demonstrated its ability to alter the balance of Bcl-2 family proteins, which are critical regulators of mitochondrial integrity. nih.govfrontiersin.org Specifically, this compound has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins Mcl-1 and Bcl-xL. frontiersin.org This shift in the Bax/Bcl-2 family protein ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9, another initiator caspase. nih.govfrontiersin.org Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, like caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis. frontiersin.orgnih.gov
The induction of apoptosis by this compound has been observed in various cancer cell lines, as detailed in the table below.
Other Investigated Molecular Targets
Beyond its role in apoptosis, the pharmacodynamics of Arthrocine involve the modulation of several other key molecular targets and signaling pathways. A primary and well-established mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.compatsnap.com These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain. patsnap.com
Furthermore, extensive research has revealed that this compound and its metabolites can influence other critical cellular signaling pathways, often independent of its COX-inhibitory activity. One of the significant targets is the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov this compound has been shown to inhibit the activation of NF-κB by decreasing the kinase activity of IκB kinase beta (IKKβ). nih.gov The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.
This compound also modulates mitogen-activated protein kinase (MAPK) signaling cascades. Specifically, it has been found to activate the c-Jun N-terminal kinase (JNK) pathway and inhibit the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govaacrjournals.org The JNK pathway is often associated with cellular stress responses and apoptosis, while the ERK1/2 pathway is typically involved in cell proliferation and survival. mdpi.com
Additionally, this compound has been reported to affect the Wnt/β-catenin signaling pathway. aacrjournals.org It can suppress this pathway, which is often dysregulated in various cancers, leading to uncontrolled cell growth. aacrjournals.org The retinoid X receptor-α (RXRα) has also been identified as a target, with this compound binding to it and inhibiting RXRα-dependent AKT signaling, a pathway crucial for cell survival. nih.gov
The diverse molecular targets of this compound are summarized in the table below.
Pharmacokinetics and Biotransformation Research
Bioconversion Pathways from Sulindac (B1681787) to Active Sulfide (B99878) and Inactive Sulfone Metabolites
This compound, a sulfoxide (B87167), undergoes two primary biotransformations: a reversible reduction to the pharmacologically active sulfide metabolite and an irreversible oxidation to the inactive sulfone metabolite. fda.govfda.govdrugs.com This bioconversion primarily occurs in the liver. nih.govncats.io The active sulfide metabolite is considered responsible for the majority of this compound's therapeutic effects, including the inhibition of cyclooxygenase (COX) enzymes. fda.govfda.govdrugs.comnih.govpatsnap.com The sulfone metabolite, while generally considered inactive in terms of COX inhibition, has been investigated for other potential biological activities, such as inducing apoptosis independently of COX inhibition. nih.govsigmaaldrich.com
The metabolic fate of this compound can be summarized as follows:
Reduction: this compound (sulfoxide) → this compound sulfide (active)
Oxidation: this compound (sulfoxide) → this compound sulfone (inactive)
Reversal: this compound sulfide → this compound (sulfoxide)
These metabolites are present in plasma as unchanged compounds and are primarily excreted as glucuronide conjugates in human urine and bile. fda.govfda.govdrugs.com A minor dihydroxydihydro analog metabolite has also been identified in human urine. fda.govfda.gov
Enterohepatic Circulation of the Sulfide Metabolite
Both this compound and its metabolites undergo enterohepatic circulation. fda.govdrugs.comnih.govncats.iodrugbank.commims.commims.com Studies in both animals and humans indicate that the enterohepatic recirculation of the parent drug (this compound) and the sulfone metabolite is more extensive compared to that of the active sulfide metabolite. fda.govdrugs.com The active sulfide metabolite accounts for a smaller percentage of the total intestinal exposure to this compound and its metabolites, less than six percent. fda.govdrugs.com This recirculation contributes to maintaining sustained blood levels of the compound. nih.govncats.iodrugbank.com
Tissue-Specific Accumulation of this compound and its Metabolites
Following oral administration, this compound and its metabolites are distributed throughout the body. This compound and its sulfone and sulfide metabolites are highly bound to plasma proteins, predominantly albumin, with binding percentages of 93.1%, 95.4%, and 97.9%, respectively. fda.govdrugs.commims.commims.commerck.com
Studies in rats using radiolabeled this compound have provided insights into tissue distribution. Concentrations of radiolabel in red blood cells were approximately 10% of those in plasma. drugs.commerck.com this compound is known to penetrate the blood-brain and placental barriers, although concentrations in the brain did not exceed 4% of plasma concentrations in rats. drugs.commerck.com Plasma concentrations in the placenta and fetus were less than 25% and 5%, respectively, of systemic plasma concentrations in rats. drugs.commerck.com this compound is also excreted in rat milk, with concentrations ranging from 10% to 20% of plasma levels. drugs.commerck.com
Research in rats and guinea pigs suggests that the kidney and liver are major sites for the bioactivation of the prodrug, with significant conversion of sulfoxide to sulfide occurring in all tissues examined. nih.gov At steady state, the ratio of sulfide to sulfoxide concentrations in tissues is generally greater than one in most tissues studied in these animal models, with the exception of the lung. nih.gov
In humans, studies evaluating drug distribution in breast tissue using nipple aspirate fluid (NAF) as a surrogate have shown that this compound and sulfide concentrations in NAF were significantly lower than those in serum. nih.gov This suggests potential differences in accumulation or distribution in breast tissue compared to systemic circulation.
Enzymatic Systems Involved in this compound Metabolism (e.g., AOX1, FMO3, FMO6)
The biotransformation of this compound involves several enzymatic systems. The reversible conversion of the active sulfide metabolite back to this compound (sulfoxide) is catalyzed by flavin-containing monooxygenase 3 (FMO3). researchgate.netresearchgate.netnih.gov Aldehyde oxidase 1 (AOX1) is also implicated in this compound metabolism. researchgate.netresearchgate.netnih.gov Oxidation of this compound to the sulfone metabolite is catalyzed by cytochrome P450 enzymes, including CYP1A2, CYP1B1, and CYP3A4. researchgate.net Methionine sulfoxide reductase A (MSRA) has been identified as being responsible for the activation of this compound to this compound sulfide in human tissues. researchgate.net
Genetic polymorphisms in enzymes such as FMO3 and AOX1 have been shown to potentially influence the pharmacokinetics of this compound. researchgate.netnih.gov For instance, genetic variations in FMO3 have been linked to effects on the conversion of this compound sulfide back to this compound. researchgate.netnih.gov
Comparative Pharmacokinetics of this compound and other NSAIDs
While NSAIDs generally share similar mechanisms of action and efficacy, they differ in their pharmacokinetic profiles. rxfiles.ca this compound's characteristic biotransformation pathways, particularly the reversible reduction to an active sulfide metabolite and its enterohepatic circulation, distinguish it from many other NSAIDs. fda.govfda.govdrugs.comnih.govncats.iodrugbank.commims.commims.com
The mean effective half-life of this compound is reported as 7.8 hours, while that of its active sulfide metabolite is longer, at 16.4 hours. fda.govmims.commerck.com This longer half-life of the active metabolite contributes to a sustained pharmacological effect. researchgate.net
Although some earlier suggestions proposed a "renal sparing" effect for this compound compared to other NSAIDs, evidence indicates it is only marginally safer in this regard and still carries a risk of renal adverse effects. fda.govrxfiles.ca
Plasma Protein Binding Data
| Compound | % Bound to Plasma Proteins | Predominant Binding Protein | Source |
| This compound | 93.1% | Albumin | fda.govdrugs.commims.com |
| This compound Sulfide | 97.9% | Albumin | fda.govdrugs.commims.com |
| This compound Sulfone | 95.4% | Albumin | fda.govdrugs.commims.com |
Mean Effective Half-Lives
| Compound | Half-Life (hours) | Source |
| This compound | 7.8 | fda.govmims.commerck.com |
| This compound Sulfide | 16.4 | fda.govmims.commerck.com |
Preclinical Research Findings
In vitro Studies on Cellular Pathways and Effects
In vitro studies provide controlled environments to examine the effects of a compound on specific cellular processes crucial for cancer progression, such as proliferation, cell cycle regulation, and apoptosis. researchgate.net
Inhibition of Cell Proliferation in Cancer Cell Lines
Cell proliferation, the rapid division and growth of cancer cells, is a hallmark of cancer. Inhibiting this process is a primary strategy in cancer therapy. frontiersin.org
Colon Cancer Cell Lines (e.g., HT-29, DLD1, SW480)
Research into the effects of various compounds on colon cancer cell lines such as HT-29, DLD-1, and SW480 is common in preclinical studies. researchgate.netmdpi.comamegroups.orgnih.govsigmaaldrich.com However, specific detailed data on the inhibition of cell proliferation in DLD1 and SW480 colon cancer cell lines specifically by Arthrocine (Sulindac) were not prominently found in the consulted literature. Research has indicated effects of Arthrocine (this compound) on HT-29 cells, as detailed in subsequent sections concerning cell cycle and apoptosis. weblio.jp
Breast Cancer Cell Lines
Breast cancer cell lines, including MDA-MB-231, BT549, MCF7, and SKBR-3, are widely used models for studying breast cancer biology and evaluating potential therapeutics. nih.govmdpi.complos.orgnih.gov Based on the available search results, specific detailed findings on the inhibition of proliferation in breast cancer cell lines directly attributed to Arthrocine were not a focus of the retrieved information.
Laryngeal Cancer Cell Lines
Laryngeal cancer cell lines, such as HNE1, AMC-HN-8, TU212, TU686, and HEp-2, are utilized in research to understand the mechanisms of laryngeal carcinoma and test potential treatments. scielo.orgnih.govtechscience.comoatext.comeuropeanreview.org The search results did not yield specific detailed data on the inhibitory effects of Arthrocine on the proliferation of these laryngeal cancer cell lines.
Induction of Cell Cycle Quiescence
Cell cycle quiescence (G0 phase) is a state where cells exit the cell cycle and cease proliferation. mdpi.commdpi.comscienceopen.com Inducing quiescence in cancer cells can be a therapeutic strategy to halt tumor growth. Research has indicated that This compound (B1681787) (Arthrocine) can induce cell cycle quiescence in HT-29 colon adenocarcinoma cells. weblio.jp
Apoptosis Induction in Cancer Cells
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. frontiersin.orgnih.govfrontiersin.orgmdpi.com Dysregulation of apoptosis is a hallmark of cancer, allowing cancer cells to survive and proliferate uncontrollably. Inducing apoptosis in cancer cells is a key target for many cancer therapies. Studies have shown that this compound (Arthrocine) induces apoptosis in HT-29 colon adenocarcinoma cells. weblio.jp
Inhibition of Tumor Cell Invasion
Research has indicated that this compound, specifically its sulfide (B99878) metabolite (this compound sulfide), can potently inhibit the invasion of various human tumor cell lines, including breast and colon cancer cells, at concentrations lower than those required to inhibit cell growth. nih.gov This anti-invasive effect has been observed in glioblastoma, hepatoma, and colorectal cancer cells. nih.gov The mechanism appears to involve the suppression of NF-κB signaling, which in turn inhibits the transcription of microRNAs (miRNAs) that play a regulatory role in tumor cell invasion and metastasis. nih.gov Studies have shown that this compound sulfide can inhibit tumor cell motility through a mechanism distinct from its known suppressive activity on tumor cell growth via COX-2 inhibition. aacrjournals.org This involves the upregulation of the tumor suppressor miRNA, miR-200, and the downregulation of snail, a protein involved in epithelial-mesenchymal transition (EMT). aacrjournals.org The NF-κB-snail-miR-200-E-cadherin axis has been suggested as a potential novel mechanism for the anti-metastatic activity of this compound in colon cancer. aacrjournals.org
Effects on Inflammatory Mediators in Cell Cultures
This compound and its metabolites, particularly this compound sulfide and this compound sulfone, can influence inflammatory pathways in cell cultures. This compound sulfide is a potent inhibitor of prostaglandin (B15479496) synthesis through its inhibition of COX-1 and COX-2 enzymes. frontiersin.org This prevents the production of prostaglandin E2 (PGE2), a known immune-suppressive inflammatory mediator. frontiersin.org this compound and its metabolites have also been shown to inhibit the NF-kappaB pathway in various cell lines, including colon cancer cells, by decreasing IKKbeta kinase activity. frontiersin.orgselleckchem.com However, some studies suggest that the effect of this compound and its derivatives on NF-κB signaling can vary depending on experimental conditions, with some research indicating that this compound sulfide can activate NF-κB signaling and up-regulate pro-inflammatory factors in certain colon cancer cell lines. nih.govresearchgate.net this compound has been shown to inhibit TNFα-induced NF-κB activation in ovarian cancer cells and reduce COX-2 expression. frontiersin.org These findings imply that this compound can improve the inflammatory environment in vitro. frontiersin.org
Animal Model Studies of this compound's Biological Activity
Animal models, particularly murine models, have been instrumental in evaluating the in vivo efficacy of this compound in preventing and treating various cancers, with a strong emphasis on colorectal carcinogenesis.
Chemoprevention of Colorectal Adenomas and Carcinogenesis
This compound has demonstrated significant chemopreventive properties against gastrointestinal neoplasia in animal models. nih.gov It has been shown to reduce the number and size of colorectal adenomas in models of familial adenomatous polyposis (FAP) and sporadic colorectal adenomas. nih.gov
Murine models of FAP, such as the ApcMin/+ mouse, which carries a mutation in the Adenomatous Polyposis Coli (APC) gene similar to human FAP, have been widely used to study this compound's effects. nih.govnih.govnd.edu In these models, this compound has consistently shown the ability to reduce the multiplicity and volume of intestinal tumors. nih.govbmj.com
Studies in ApcMin/+ mice have shown that this compound can cause regression of small intestinal tumors. selleckchem.comnih.gov For instance, administration of this compound (300 ppm or 320 ppm) to ApcMin/+ mice has resulted in substantial reductions in tumor number, in some cases by as much as 95%. nih.govbmj.comresearchgate.net The sulfide metabolite of this compound has been identified as primarily responsible for this anti-tumor effect in Min mice, correlating with the suppression of tissue prostaglandin synthesis and the restoration of normal levels of apoptosis in the intestinal mucosa. oup.comresearchgate.net
However, the efficacy of this compound can be influenced by factors such as the location of tumors within the intestine and the presence of other genetic mutations. nih.gov Some studies in ApcMin/+ mice have observed regional effects, with decreased tumors in the small intestine but increased tumor formation in the cecum. nih.gov
The effectiveness of this compound in suppressing intestinal carcinogenesis in Min mice can be partially reduced by dietary putrescine, suggesting a polyamine-dependent mechanism for some of its anticarcinogenic effects. tandfonline.com
Data from studies in murine FAP models:
| Murine Model | This compound Dose | Observed Effect on Tumor Number/Multiplicity | Reference |
| ApcMin/+ | 300 ppm | Reduced by 54-59% in small intestine | bmj.com |
| ApcMin/+ | 320 ppm | Reduced by 95% in intestinal tissues | nih.govresearchgate.net |
| Apc1638N/+ | Dietary | Eliminated tumor formation in small intestine | nih.gov |
| Min mice | 0.5 ± 0.1 mg/day (sulfide) | Reduced tumors significantly (0.6 ± 0.3 vs 33.2 ± 6.6 in controls) | oup.comresearchgate.net |
| ApcMin/+ | Dietary | Reduced tumor number by 82-95% | selleckchem.comnih.gov |
| ApcMin/+ | Dietary | Reduced tumor number by 75% (preexisting tumors) | nih.gov |
| ApcMin/+ | Dietary | Tumor reduction over 80% | nd.edu |
| ApcMin/+ | Dietary | Significant reduction (75%) in small intestine polyp count | nih.gov |
The K-ras oncogene is frequently mutated in colorectal cancer. aacrjournals.org Studies have investigated the interaction between K-ras activation and this compound's effects. In human colon cancer cells transfected with an activated K-ras oncogene, this compound sulfone has been shown to inhibit K-ras-dependent COX-2 protein expression, leading to a decrease in prostaglandin E2 production. drugbank.comaacrjournals.org this compound sulfide, while having little effect on COX-2 expression in this model, suppressed prostaglandin E2 production, suggesting distinct mechanisms for the two metabolites. drugbank.comaacrjournals.org
Expression of an activated K-ras oncogene can influence the kinetics of apoptosis induction by this compound metabolites in cell lines. nih.gov
In a mouse model with inducible colon-specific expression of the mutant K-ras oncogene (K-rasG12D), this compound completely prevented tumor formation in K-ras wild-type animals. aacrjournals.org In K-rasG12D-mutant mice, this compound treatment resulted in a partial response, with a reduction in tumor number and volume, and a delay in the progression of precancerous lesions. aacrjournals.org These findings suggest that while mutant K-ras may attenuate the full efficacy of this compound, the drug still provides some chemopreventive benefits in the presence of this mutation. aacrjournals.org
This compound has demonstrated the ability to inhibit the formation of new tumors and induce the regression of existing ones in the intestinal tissues of animal models. In ApcMin/+ mice, this compound treatment leads to a decrease in the number and volume of tumors in the small intestine. nih.govbmj.com this compound has been shown to cause rapid regression of preexisting tumors in these mice, with significant reductions in tumor number observed within a few days of treatment. nih.gov Continuous administration of this compound was necessary to maintain a reduced tumor load. nih.gov
While this compound is effective in reducing tumor burden in the small intestine, its effects on colonic lesions can vary. selleckchem.com Some studies have noted that this compound does not have the same impact on colonic tumors as it does on those in the small intestine in Min mice. selleckchem.com However, in other murine models designed to better recapitulate human FAP-associated colonic polyposis, such as the ApcLoxP/+-Cdx2 mouse, this compound has been shown to significantly reduce polyp development in the large intestine, particularly in combination with other agents like bexarotene. nih.govresearchgate.net
This compound's effects on intestinal tissues also involve the restoration of normal levels of apoptosis in the mucosa of Apc-deficient animals. oup.comresearchgate.net This induction of apoptosis is considered one of the key anti-tumorigenic mechanisms of this compound and its metabolites. nih.gov
The impact on tumor formation and regression can also be linked to the modulation of gene expression. In this compound-treated ApcMin/+ mice, gene microarray analyses of adenoma-derived cells revealed altered expression of genes, including upregulation of collagen genes and downregulation of matrix metalloproteinase-7 (Mmp7), which are associated with tumor progression and invasion. nd.edu
Neuroprotective Effects in Ischemic Stroke Models
Preclinical investigations have demonstrated neuroprotective effects of this compound in animal models of ischemic stroke. Studies in rats subjected to global cerebral ischemia/reperfusion (I/R) injury have shown that administration of this compound can reduce oxidative stress and apoptotic changes in hippocampal neural tissue. doctorlib.orgresearchgate.netmdpi.com
Research indicates that this compound may exert its neuroprotective effects through several mechanisms. These include the inhibition of mitochondrial calcium overload, reduction of protein oxidation, and a decrease in endoplasmic reticulum (ER) stress. figshare.comnih.gov this compound treatment in a rat model of ischemic stroke has been shown to decrease infarct size and increase the expression of pro-survival proteins such as Heat Shock Protein 27 (Hsp27), Akt, and Bcl-2 in the ischemic penumbra and core of the central nervous system (CNS) infarct. figshare.comkarger.com The resulting decrease in ER stress and reduction in apoptosis are believed to underlie the protective effect of this compound in reducing infarct size following transient focal brain ischemia. figshare.com
In a study investigating ischemia-reperfusion injury in Sprague-Dawley rats, this compound administration (5 µg/kg/h) before ischemia or after ischemia and before reperfusion resulted in significantly lower levels of malondialdehyde (MDA) and myeloperoxidase (MPO) activity in the hippocampus compared to the ischemia/reperfusion group. doctorlib.orgnih.gov Conversely, glutathione (B108866) (GSH) levels were increased in the this compound-treated groups. doctorlib.orgnih.gov Furthermore, the number of apoptotic neurons in the hippocampus was significantly decreased in the groups treated with this compound compared to the ischemia/reperfusion group. doctorlib.orgmdpi.com
These findings suggest that this compound may be a valuable neuroprotective agent against oxidative stress in cerebral ischemia. figshare.com
| Study Group | MDA Levels (Arbitrary Units) | GSH Levels (Arbitrary Units) | MPO Activity (Arbitrary Units) | Number of Apoptotic Neurons |
| Sham (Control) | Low | High | Low | Low |
| Ischemia/Reperfusion | High | Low | High | High |
| Pre-Sulindac + I/R | Decreased vs I/R | Increased vs I/R | Decreased vs I/R | Decreased vs I/R |
| Post-Sulindac + I/R | Decreased vs I/R | Increased vs I/R | Decreased vs I/R | Decreased vs I/R |
Note: Data is representative based on reported significant differences (P<0.05) between groups in preclinical studies. Specific numerical values varied between experiments. doctorlib.orgmdpi.comnih.gov
Anti-metastatic Activity in Animal Models
Preclinical studies have investigated the anti-metastatic potential of this compound in various cancer models, including those involving animal models. This compound has demonstrated the ability to inhibit the migration and invasion of various types of cancer cells in vitro. researchgate.net
In human colon cancer xenograft mouse models, this compound treatment has been shown to significantly decrease liver metastasis. researchgate.net This effect has been linked to the reduction of β-catenin signaling pathways. researchgate.net
The anti-metastatic activity of this compound is thought to involve multiple mechanisms, which may be both cyclooxygenase (COX)-dependent and COX-independent. nih.goviarc.fr These mechanisms include the inhibition of protein kinase B (Akt), COX-2/matriptase, transforming growth factor beta 1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT), NF-κB, and matrix metalloproteinases (MMPs) pathways. researchgate.netnih.govsajaa.co.za
Studies have also explored the role of microRNAs (miRNAs) in this compound's anti-metastatic effects. This compound sulfide (SS), an active metabolite of this compound, has been shown to inhibit the invasion of human breast and colon tumor cells in vitro by suppressing NF-κB-mediated transcription of specific miRNAs, including miR-10b, miR-17, miR-21, and miR-9, which are implicated in tumor invasion and metastasis. sajaa.co.za
A non-COX inhibitory derivative of this compound sulfide, this compound sulfide amide (SSA), has also demonstrated inhibitory activity on breast tumor cell motility in preclinical studies, suggesting COX-independent mechanisms. This activity has been shown to involve the suppression of the TGFbeta/miR-21 signaling axis. SSA could inhibit breast tumor cell invasion and migration at concentrations lower than those required for this compound sulfide.
In a transplantable mouse triple-negative breast cancer (TNBC) tumor model, this compound sulfide exhibited single-agent anti-tumor activity and reduced Notch1 protein expression in tumors.
| Cancer Cell Type (In vitro) | Observed Effect on Metastasis-Related Activity | Proposed Mechanisms Involved |
| Colon Cancer Cells | Inhibited migration and invasion | Inhibition of Akt, COX-2/matriptase, TGF-β1-induced EMT, NF-κB, MMPs, Suppression of Wnt/β-catenin signaling, PDE5 inhibition |
| Breast Cancer Cells | Inhibited invasion and migration | Inhibition of Akt, NF-κB, MMPs, Suppression of TGFbeta/miR-21 signaling pathway |
| Ovarian Cancer Cells | Anti-invasive effects | Inhibition of NF-κB activation, targeting Cox-independent pathways |
Note: This table summarizes findings from various preclinical studies on different cancer cell types and animal models. karger.comresearchgate.netnih.goviarc.frsajaa.co.za
Tocolytic Activity Research
This compound has been identified as a tocolytic agent in preclinical contexts. nih.gov Tocolytic agents are used to suppress uterine contractions and delay preterm labor. The mechanism underlying the tocolytic activity of this compound is primarily attributed to its action as a prostaglandin synthesis inhibitor through the inhibition of cyclooxygenase (COX) enzymes. [1, 5, 8, 11 in previous search; 13, 20 in previous search]
Prostaglandins (B1171923), particularly prostaglandin E2 (PGE2) and prostaglandin F2 alpha (PGF2α), play a crucial role in stimulating myometrial contractions and initiating parturition. [5, 8 in this search] By inhibiting COX enzymes, this compound reduces the synthesis of these prostaglandins, thereby decreasing uterine contractility. [5, 8 in this search]
While detailed preclinical in vitro studies specifically quantifying the effect of this compound on myometrial strip contractility or extensive data from animal models of preterm labor focusing solely on this compound's tocolytic mechanism were not prominently detailed in the provided search results, the classification of this compound as a tocolytic and the understanding of its mechanism as a prostaglandin synthesis inhibitor are consistently mentioned. [1, 5, 8, 11 in this search; 13, 20 in previous search] The implication from preclinical knowledge of NSAIDs and their effect on prostaglandin synthesis supports the basis for this compound's tocolytic activity observed in clinical or review contexts, where it has been compared to other tocolytic agents like indomethacin. [1, 13 in previous search]
| Proposed Mechanism of Tocolytic Activity | Effect on Uterine Contractility |
| Inhibition of Cyclooxygenase (COX) Enzymes | Reduced prostaglandin synthesis |
| Reduced Prostaglandin Synthesis | Decreased myometrial contractions |
Note: This table is based on the established mechanism of NSAIDs as prostaglandin synthesis inhibitors and the classification of this compound as a tocolytic agent. [1, 5, 8, 11 in this search; 13, 20 in previous search]
Clinical Research and Therapeutic Applications
Research on Efficacy in Inflammatory Joint Diseases
Inflammatory joint diseases, such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis, are characterized by inflammation, pain, stiffness, and impaired physical function arthritis.orgnih.govhss.edu. Research has sought to evaluate the impact of Arthrocine on these symptoms and disease progression.
Osteoarthritis Clinical Trials (e.g., WOMAC, SF-20, LISOK Indices)
Clinical trials have investigated the efficacy of Arthrocine in patients with osteoarthritis, a degenerative joint disease with inflammatory components nih.gov. The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), the 20-item Short Form Survey (SF-20), and the Lequesne Index of Severity for Osteoarthritis of the Knee (LISOK) are commonly used indices to assess pain, stiffness, physical function, and quality of life in osteoarthritis studies nih.govsemanticscholar.orgscielo.brphysio-pedia.com.
One randomized, double-blind, placebo-controlled clinical trial specifically evaluated "Arthrocen" (identified as avocado/soy unsaponifiables, ASU, in the study, but the search results link "Arthrocine" to Sulindac (B1681787), indicating potential confusion or different products sharing similar names) in patients with mild to moderate knee osteoarthritis. This study utilized WOMAC, SF-20, and LISOK indices, along with Visual Analog Scales (VAS) for pain quality nih.govsemanticscholar.org. The results indicated significant improvement in quality of life indices, pain sensation (as measured by VAS), and joint dysfunctionality symptoms assessed by physicians in the group receiving Arthrocen compared to the control group nih.govsemanticscholar.org. The study also observed changes in serum levels of certain interleukins and TNF-α, suggesting an anti-inflammatory effect nih.govsemanticscholar.org.
While the specific trial mentioning "Arthrocen" as ASU showed significant improvements in WOMAC and SF-20 scores, it also noted that the difference in WOMAC and VAS for pain severity between the Arthrocen and placebo groups was not significant despite improvements within each group semanticscholar.org. The SF-20 score, however, significantly increased in the Arthrocen group (p < 0.001), indicating an improvement in quality of life semanticscholar.org.
| Index/Measure | Arthrocen Group Improvement (p-value) | Placebo Group Improvement (p-value) | Difference Between Groups (p-value) |
| WOMAC | Significant (p < 0.05) nih.govsemanticscholar.org | Not specified as significant vs baseline in snippet, but improvement noted semanticscholar.org | Not significant (p > 0.05) semanticscholar.org |
| SF-20 | Significant (p < 0.001) semanticscholar.org | Not specified as significant vs baseline in snippet | Significant (p < 0.05) nih.govsemanticscholar.org |
| LISOK | Significant (p < 0.05) nih.gov | Not specified as significant vs baseline in snippet | Not specified as significant in snippet |
| VAS (Pain) | Significant (p < 0.001) vs baseline semanticscholar.org | Significant (p < 0.001) vs baseline semanticscholar.org | Not significant (p > 0.05) semanticscholar.org |
Note: Data extracted from search snippets; specific numerical changes in scores are not consistently available.
Rheumatoid Arthritis Studies
Arthrocine (this compound) is indicated for the treatment of rheumatoid arthritis, a chronic systemic inflammatory disease primarily affecting the joints pillintrip.comnih.gov. While the search results confirm this indication, detailed clinical study findings specifically on Arthrocine's efficacy in rheumatoid arthritis, including specific outcome measures like DAS28 or ACR criteria, were not extensively available in the provided snippets pillintrip.com. One source mentions that a prompt response (within one week) can be expected in about one-half of patients with rheumatoid arthritis pillintrip.com.
Ankylosing Spondylitis Investigations
Ankylosing spondylitis is an inflammatory disease that can cause some of the vertebrae in your spine to fuse over time mayoclinic.org. Arthrocine (this compound) is also indicated for the treatment of ankylosing spondylitis pillintrip.com. Similar to rheumatoid arthritis, detailed clinical investigation data specifically focusing on Arthrocine's efficacy in ankylosing spondylitis, including relevant outcome measures like ASAS criteria, were not provided in detail within the search results pillintrip.com. A prompt response (within one week) may be expected in about one-half of patients with ankylosing spondylitis pillintrip.com.
Research on Efficacy in Acute Inflammatory Conditions
Arthrocine has also been investigated for its use in acute inflammatory conditions characterized by sudden onset of pain and inflammation jneonatalsurg.commdpi.com.
Acute Painful Shoulder (Subacromial Bursitis/Supraspinatus Tendinitis) Studies
Acute painful shoulder, often associated with conditions like subacromial bursitis and supraspinatus tendinitis, involves inflammation and pain in the shoulder joint and surrounding structures medscape.comnih.govnih.govnih.govresearchgate.net. Arthrocine (this compound) is indicated for the treatment of acute painful shoulder, specifically acute subacromial bursitis and supraspinatus tendinitis pillintrip.com. While the indication is listed, detailed clinical study data specifically evaluating Arthrocine's efficacy in these conditions, including pain relief and functional improvement scores, were not provided in the search snippets pillintrip.com. Therapy for acute painful shoulder with Arthrocine usually lasts for 7-14 days pillintrip.com.
Acute Gouty Arthritis Clinical Research
Acute gouty arthritis is a painful form of inflammatory arthritis caused by the deposition of uric acid crystals in the joints clinexprheumatol.orgtga.gov.au. Arthrocine (this compound) is indicated for the treatment of acute gouty arthritis pillintrip.com. The search results confirm this indication pillintrip.compillintrip.com. Therapy for acute gouty arthritis with Arthrocine usually lasts for 7 days pillintrip.com. Specific detailed clinical research findings on Arthrocine's efficacy in acute gouty arthritis, such as time to pain relief or resolution of inflammation, were not available in the provided snippets, although other treatments for acute gout have been studied using such measures clinexprheumatol.orgser.es.
Chemopreventive Efficacy in Human Colorectal Polyps
Clinical research has explored the potential of Arthrocine (this compound) as a chemopreventive agent for colorectal polyps, particularly in individuals with familial adenomatous polyposis (FAP), a hereditary condition characterized by the development of numerous colorectal adenomas coloproctol.orggavinpublishers.com.
Clinical Studies on Polyp Regression
Multiple clinical trials have demonstrated the efficacy of this compound in inducing the regression of colorectal adenomas in humans. This effect has been particularly noted in patients with FAP, especially in the retained rectal segment following colectomy with ileorectal anastomosis nih.govcoloproctol.orggavinpublishers.comresearchgate.net. Randomized, double-blind, placebo-controlled studies have confirmed the protective effect of this compound, showing regression of adenomas in the retained rectum of FAP patients nih.govcoloproctol.orgresearchgate.net.
One randomized, placebo-controlled, double-blind crossover study involving 10 FAP patients with rectal polyps after ileorectal anastomosis investigated the effect of this compound (300 mg/day) over two 4-month periods. nih.gov The study observed complete or almost complete regression of polyps in 6 out of 9 evaluable patients receiving this compound, compared to an increase or no change in polyp number in the majority of patients receiving placebo. nih.gov The difference in polyp regression between the this compound and placebo groups was statistically significant (P < 0.01). nih.gov
Another study involving 12 FAP patients with ileorectal anastomosis treated with this compound (mean dosage, 158 mg/day) for a mean of 63.4 months observed a significant regression of polyp number at both 12 months and at the mean follow-up duration. researchgate.net
Data from selected clinical studies on polyp regression with this compound are summarized in the table below:
| Study Type | Patient Group | This compound Dosage (approx.) | Duration | Key Finding on Polyp Regression | Citation |
| Randomized, placebo-controlled, double-blind crossover | FAP patients with rectal polyps after IRA | 300 mg/day | 4 months | Complete or almost complete regression in 6/9 patients vs placebo | nih.gov |
| Prospective cohort study | FAP patients with IRA | 158 mg/day (mean) | 63.4 months (mean) | Significant regression of polyp number at 12 months and end of study | researchgate.net |
Long-term Follow-up and Recurrence Rates
Long-term administration of this compound has been evaluated for its effectiveness in managing colorectal polyposis and preventing recurrence. Long-term use of this compound appears effective in reducing polyp number and preventing the recurrence of higher-grade adenomas (tubulovillous, villous adenomas) in the retained rectal segment of most FAP patients researchgate.net. One study reported prevention of recurrence of higher-grade adenomas with a statistically significant difference (P = 0.004). researchgate.net
Combination therapy involving low-dose this compound and difluoromethylornithine (DFMO) has also been investigated for preventing colon polyp recurrence. A phase III trial found that this combination significantly reduced the recurrence of colorectal adenomas cancer.govcancerconnect.comnih.gov. The risk of adenoma recurrence declined by 70% among patients treated with DFMO/sulindac compared with placebo in a trial involving 375 patients with a history of colon adenomas cancerconnect.com. Advanced adenomas and multiple adenomas were also significantly less frequent in the combination therapy group cancerconnect.comnih.gov.
However, studies also indicate that the positive effect of this compound may decrease with prolonged administration, and advanced adenomas or cancer can still develop gavinpublishers.com. Furthermore, discontinuation of this compound treatment is often followed by a prompt recurrence of polyps gavinpublishers.com.
Data on polyp recurrence rates with this compound and combination therapy are presented below:
| Study Type | Treatment Group | Comparator | Duration | Key Finding on Polyp Recurrence | Citation |
| Phase III randomized, double-blind, placebo-controlled | Low-dose DFMO + this compound | Placebo | 3 years | 70% reduction in adenoma recurrence risk (12.3% vs 41.1%) | cancerconnect.comnih.gov |
| Prospective cohort study | This compound | N/A | Long-term | Prevention of recurrence of higher-grade adenomas (P = 0.004) | researchgate.net |
Investigations into Gastrointestinal Tissue Accumulation in Humans
Investigations have been conducted to understand how this compound and its metabolites accumulate in human gastrointestinal tissue. An exploratory clinical study in healthy volunteers examined the concentrations of this compound and its metabolites in plasma, caecal tissue, and caecal contents after oral intake of a this compound tablet (Arthrocine, 200 mg) researchgate.netnih.gov. Two colonoscopies were performed at different time points (1.0–2.5 hours and 6.0–7.5 hours after drug intake) to collect samples researchgate.netnih.gov.
The study observed that this compound can reach the colonic lumen even without a colon-targeted delivery strategy, which is attributed to incomplete absorption and biliary excretion researchgate.netnih.gov. Furthermore, the microbiota in the colon can catalyze the production of this compound sulfide (B99878), the biologically active metabolite, which then accumulates in a high and local manner in the colonic tissue researchgate.netnih.gov. This gut-driven accumulation of this compound sulfide in the colonic mucosa may be relevant for the drug's effects in the treatment of colorectal adenomas and cancer researchgate.netnih.gov.
Adverse Event Research and Pathophysiology
Gastrointestinal Adverse Events: Mechanistic Studies
NSAID-induced gastrointestinal (GI) adverse events, including those associated with Arthrocine, are primarily linked to the inhibition of cyclooxygenase enzymes, particularly the COX-1 isoform pillintrip.comcreakyjoints.org. COX-1 plays a crucial role in maintaining the integrity of the gastric mucosa by producing prostaglandins (B1171923) that regulate gastric acid secretion, stimulate the production of protective mucus and bicarbonate, and maintain mucosal blood flow creakyjoints.org.
Ulceration, Bleeding, and Perforation Mechanisms
The inhibition of COX-1 by Arthrocine leads to a reduction in the synthesis of these protective prostaglandins in the gastric lining pillintrip.comcreakyjoints.org. This diminished prostaglandin (B15479496) production compromises the mucosal defense mechanisms, making the stomach and intestinal lining more susceptible to damage from gastric acid pillintrip.comcreakyjoints.org. The resulting imbalance between aggressive factors (acid) and defensive factors (mucus, bicarbonate, blood flow) can lead to inflammation, erosions, ulcer formation, bleeding, and in severe cases, perforation of the stomach or intestinal wall pillintrip.comcreakyjoints.org. These serious adverse events can occur at any time during treatment, sometimes without warning symptoms pillintrip.com.
Comparison of Gastrointestinal Safety Profile with other NSAIDs
Arthrocine (sulindac) is a prodrug that is converted to its active sulfide (B99878) metabolite in the liver nih.govpharmacompass.com. This active metabolite undergoes enterohepatic circulation, being excreted in bile and then reabsorbed from the intestine ndrugs.comnih.govpharmacompass.com. This process is thought to contribute to maintaining relatively constant blood levels and may be associated with a reduced incidence of gastrointestinal side effects compared to some other NSAIDs ndrugs.comnih.govpharmacompass.com. Some studies suggest that Arthrocine may be relatively less irritating to the stomach than other NSAIDs, with the exception of cyclooxygenase-2 (COX-2) selective inhibitors ndrugs.comnih.gov. However, serious GI adverse events, such as ulcers and bleeding, have been reported with Arthrocine use pillintrip.comndrugs.com.
Renal Effects and Underlying Mechanisms
NSAIDs, including Arthrocine, can also affect renal function, primarily through their inhibition of prostaglandin synthesis in the kidneys pillintrip.combinasss.sa.crdoctorabad.com. Renal prostaglandins play a vital role in regulating renal blood flow and maintaining glomerular filtration, particularly in situations of compromised renal perfusion pillintrip.combinasss.sa.crdoctorabad.com.
Renal Papillary Necrosis and Other Renal Injury
Long-term administration of NSAIDs, including Arthrocine, has been associated with renal papillary necrosis and other forms of renal injury pillintrip.comdoctorabad.compillintrip.comradiopaedia.orgwikipedia.orgopenaccessjournals.com. Renal papillary necrosis involves the death of tissue in the renal papillae, structures critical for urine collection wikipedia.orgopenaccessjournals.com. This condition can result from impaired blood supply and subsequent ischemic necrosis wikipedia.orgopenaccessjournals.com. Other reported renal adverse events associated with Arthrocine include renal impairment, renal failure, interstitial nephritis, nephrotic syndrome, crystalluria, and rarely, renal calculi containing This compound (B1681787) metabolites pillintrip.com.
Role of Renal Prostaglandins in Maintaining Renal Perfusion
In the kidneys, prostaglandins, particularly prostaglandin E2 and prostacyclin, are crucial for maintaining renal blood flow and glomerular filtration rate, especially when the body's volume status is depleted or renal perfusion is otherwise compromised pillintrip.combinasss.sa.criarc.frnih.gov. These prostaglandins cause vasodilation of the afferent arterioles, ensuring adequate blood flow to the glomeruli nih.gov. In patients with pre-existing conditions that affect renal perfusion, such as impaired renal function, heart failure, liver dysfunction, or volume depletion, renal prostaglandins play a compensatory role pillintrip.comiarc.fr.
Effects on Renal Blood Flow and Glomerular Filtration Rate
Inhibition of prostaglandin synthesis by Arthrocine can lead to a dose-dependent reduction in renal prostaglandin levels pillintrip.comdoctorabad.com. This reduction can result in vasoconstriction of the renal afferent arterioles, decreasing renal blood flow and consequently lowering the glomerular filtration rate (GFR) pillintrip.combinasss.sa.crdoctorabad.comnih.gov. In individuals with compromised renal perfusion, this effect can precipitate overt renal decompensation pillintrip.comdoctorabad.com. Patients at increased risk include those with impaired renal function, heart failure, liver dysfunction, those taking diuretics or ACE inhibitors, volume-depleted individuals, and the elderly pillintrip.combinasss.sa.crdoctorabad.com. Discontinuation of NSAID therapy typically leads to recovery of renal function to the pretreatment state pillintrip.com.
Hepatic Adverse Events: Pathophysiological Investigations
Hepatic adverse events associated with drug exposure, including NSAIDs like Arthrocine, can manifest through various mechanisms, such as immune-mediated hypersensitivity or direct cellular toxicity leading to cholestasis uv.esnih.govmsdmanuals.comnih.gov.
Hypersensitivity Reactions Involving the Liver (Hepatitis, Jaundice)
Drug-induced allergic hepatitis is characterized as a tissue-specific inflammatory liver disease exhibiting features of a hypersensitivity reaction to a particular drug uv.es. This type of reaction shares mechanistic similarities with other type IV hypersensitivity responses, often presenting with symptoms such as mild fever, eosinophilia, and atypical lymphocytosis uv.es. The liver's considerable tolerogenic potential towards drug adducts suggests that allergic hepatitis may involve a loss of this tolerance uv.es. The formation and presentation of drug-protein adducts or direct interaction with the major histocompatibility complex/T-cell receptor complex are considered necessary but potentially insufficient stimuli to trigger a hypersensitivity reaction uv.es. Additional signals, such as cell injury caused by the drug or a concomitant inflammatory process, may be required to initiate the process uv.es.
Clinically, immune-mediated reactions in the liver can lead to elevated hepatic enzymes (indicating cytotoxic injury) or jaundice (indicating cholestatic injury), or a mixed pattern uv.es. While the multifactorial nature of liver drug hypersensitivity and the involvement of unknown metabolites make specific laboratory tests challenging, diagnosis often relies on incriminating the drug and excluding alternative causes of liver damage uv.es.
Jaundice, a clinical manifestation of cholestasis, results from the retention of bile constituents, primarily bilirubin (B190676) and bile acids, in the blood nih.gov. Histologically, this is observed as bilirubinostasis within hepatocytes, bile canaliculi, or bile ducts nih.gov.
Cholestatic Hepatitis Mechanisms
Cholestatic hepatitis, a subtype of drug-induced liver injury, is characterized by elevated alkaline phosphatase and bilirubin levels nih.gov. This condition can arise from impaired bile formation or physical obstruction of bile flow nih.govxiahepublishing.com. In the context of drug-induced cholestasis, mechanisms include the inhibition of bile acid transport, hypersensitivity reactions, direct injury to bile ducts, and mitochondrial damage xiahepublishing.com.
Drugs, including NSAIDs, are known to cause cholestasis with hepatitis, often through an immunoallergic or hypersensitivity mechanism nih.gov. This can lead to hepatocanalicular jaundice nih.gov. A recognized mechanism of drug-induced cholestasis involves the inhibition of the bile salt export pump (BSEP), which is crucial for the translocation of bile salts across the canalicular hepatocyte membrane nih.gov. Inhibition of BSEP function by drug metabolites is considered an important cause of drug-induced cholestasis nih.gov. Furthermore, some drugs can activate nuclear receptor signaling cascades, affecting the transcription of hepatocyte transporter genes vital for bile formation and the disposal of toxic metabolites nih.gov. Disruption of hepatobiliary transport can expose cells to the toxic effects of accumulated bile acids, such as glycochenodeoxycholic acid (GCDCA), potentially leading to cellular apoptosis through mechanisms involving mitochondrial instability xiahepublishing.com.
Liver Function Test Abnormalities in Patients
Abnormalities in liver function tests (LFTs), including elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are common indicators of potential liver injury qeios.com. These abnormalities can be associated with various conditions, including drug-induced liver injury mdpi.comnih.govdovepress.comnih.gov. Studies in different patient populations have reported varying incidences of abnormal LFTs. For instance, a review of large cohort studies on isotretinoin (B22099) highlighted transient elevations in liver enzyme levels, with mild abnormalities observed in a percentage of cases and severe elevations occurring infrequently mdpi.com. The timing of these abnormalities often occurs within the initial months of treatment mdpi.com.
Research in patients with systemic sclerosis revealed a notable incidence of abnormal LFTs, with cholestasis being the most common pattern dovepress.com. Similarly, studies in psoriatic arthritis patients have observed liver enzyme abnormalities, linked to factors such as disease duration, diabetes mellitus, and non-alcoholic fatty liver disease (NAFLD) nih.gov.
While specific comprehensive data tables detailing Arthrocine-induced LFT abnormalities with extensive research findings on patient cohorts were not prominently available in the search results, the occurrence of such abnormalities is a recognized aspect of drug-induced liver injury, including that caused by NSAIDs. The pattern and severity of LFT abnormalities can vary, and monitoring is often employed in clinical practice when drugs with hepatotoxic potential are administered.
Dermatologic Reactions: Research into Severe Cutaneous Adverse Reactions (SCARs)
Severe cutaneous adverse reactions (SCARs), including exfoliative dermatitis and Stevens-Johnson Syndrome (SJS), are rare but potentially life-threatening drug-induced conditions ijdvl.compillintrip.comnih.gov. Arthrocine (this compound), like other NSAIDs, has been reported to cause serious skin adverse events such as exfoliative dermatitis, SJS, and toxic epidermal necrolysis (TEN) pillintrip.com.
Exfoliative Dermatitis
Exfoliative dermatitis (ED), also known as erythroderma, is characterized by diffuse erythema and scaling affecting a significant portion of the body surface area nih.govplasticsurgerykey.com. It represents a severe inflammatory skin syndrome actasdermo.org. ED can be a reaction pattern to various underlying conditions, including drug hypersensitivity reactions nih.govplasticsurgerykey.com.
The pathogenesis of ED can depend on the underlying cause actasdermo.org. In drug-related cases, it is considered a form of drug hypersensitivity plasticsurgerykey.com. While the exact mechanisms are still being researched, immune-mediated processes are implicated in many forms of ED, including those related to drug reactions plasticsurgerykey.commdpi.com. Research has explored the role of T-cell stimulation and cytokine profiles in the pathogenesis of different types of ED plasticsurgerykey.commdpi.com. For instance, alterations in cytokine profiles, such as a shift towards a T helper 2 response, have been theorized in some forms of ED plasticsurgerykey.com. The involvement of immunoglobulin E (IgE) has also been proposed in some cases plasticsurgerykey.com.
Stevens-Johnson Syndrome (SJS)
Stevens-Johnson Syndrome (SJS) and its more severe form, Toxic Epidermal Necrolysis (TEN), are severe, immune-mediated cutaneous reactions often triggered by medications ijdvl.comdermnetnz.orgfrontiersin.orgnih.gov. NSAIDs, including this compound (Arthrocine), are among the common drug culprits ijdvl.compillintrip.com. SJS is typically defined by epidermal detachment of less than 10% of the body surface area, while TEN involves detachment of over 30%, with an overlap syndrome in between ijdvl.comnih.govmedscape.com.
The exact mechanism of SJS/TEN is not fully understood but is thought to involve complex immune responses ijdvl.comdermnetnz.orgfrontiersin.org. It is considered a type IV hypersensitivity reaction where a drug or its metabolite stimulates cytotoxic T-cells and helper T cells frontiersin.orgnih.gov. Research highlights the crucial role of cytotoxic T lymphocytes (CD8+ T cells) in mediating keratinocyte apoptosis, which is a hallmark of SJS/TEN pathology dermnetnz.orgnih.govmedscape.com. These cytotoxic T cells can induce keratinocyte death through several pathways, including the release of cytotoxic molecules such as granulysin, perforin, and granzyme B dermnetnz.orgnih.govmedscape.com. Elevated levels of these molecules have been detected in the blister fluid of SJS/TEN patients dermnetnz.orgnih.gov.
The Fas-Fas ligand (FasL) pathway of apoptosis also plays a pivotal role dermnetnz.orgmedscape.com. The interaction between Fas receptors on keratinocytes and FasL can lead to programmed cell death medscape.com. Elevated levels of soluble FasL have been observed in patients with SJS/TEN medscape.com.
Genetic factors, particularly the human leukocyte antigen (HLA) system, are known to play a significant role in the pathogenesis of SJS/TEN, as certain HLA alleles are strongly associated with increased risk for drug-induced SCARs frontiersin.org.
While detailed research findings and specific data tables on the incidence and pathophysiology of Arthrocine-induced SJS/TEN in specific patient cohorts were not extensively available in the search results, the compound is recognized as a potential trigger for these severe reactions pillintrip.com. Research into the mechanisms of SJS/TEN provides a framework for understanding how Arthrocine, as an NSAID, could potentially induce these immune-mediated cutaneous responses.
Toxic Epidermal Necrolysis (TEN)
Toxic Epidermal Necrolysis (TEN) is a severe, life-threatening cutaneous adverse reaction that has been associated with the use of NSAIDs, including Arthrocine (this compound) pillintrip.comdoctorabad.com. These serious skin adverse events, such as exfoliative dermatitis, Stevens-Johnson syndrome (SJS), and TEN, can occur without warning and can be fatal pillintrip.comdoctorabad.com. The pathophysiology of TEN involves widespread apoptosis of keratinocytes, leading to detachment of the epidermis from the dermis. While the exact mechanisms by which NSAIDs induce TEN are not fully elucidated, they are thought to involve an immunologically mediated cytotoxic reaction. This reaction is believed to be triggered by a drug-specific immune response, potentially involving cytotoxic T lymphocytes, which target drug-modified keratinocytes. Research indicates that these severe skin manifestations necessitate immediate discontinuation of the drug at the first sign of rash or hypersensitivity pillintrip.com.
Cardiovascular Thrombotic Events: Risk Factor Analysis
Clinical trials and research have demonstrated an increased risk of serious cardiovascular (CV) thrombotic events, such as myocardial infarction and stroke, associated with the use of NSAIDs, including Arthrocine (this compound) pillintrip.comdoctorabad.comaap.org. This risk can be fatal and appears to be similar across both COX-2 selective and nonselective NSAIDs pillintrip.com. The increased risk can manifest early in treatment and may escalate with prolonged use doctorabad.comaap.org.
Research indicates that patients with pre-existing CV disease or established risk factors for CV disease are at greater risk pillintrip.comaap.org. While the relative risk of serious adverse CV thrombotic events appears comparable in individuals with and without known CV disease or risk factors, the absolute incidence is higher in those with these pre-existing conditions and in patients receiving higher doses doctorabad.comaap.org.
The pathophysiology underlying the increased thrombotic risk is complex and may involve the inhibition of prostaglandin synthesis, particularly prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. While NSAIDs inhibit cyclooxygenase (COX) enzymes (both COX-1 and COX-2), the selective inhibition of COX-2 without concomitant inhibition of COX-1 (which produces thromboxane (B8750289) A2, a platelet aggregator) can potentially shift the balance towards a prothrombotic state. However, the precise mechanisms and the extent to which different NSAIDs contribute to this imbalance are areas of ongoing research.
Risk factors identified in research for serious CV events in patients treated with NSAIDs include known CV disease, risk factors for CV disease, and potentially higher doses and longer duration of therapy pillintrip.comdoctorabad.comaap.org.
Hypertension: Onset and Worsening Mechanisms
NSAIDs, including Arthrocine (this compound), have been shown to lead to the onset of new hypertension or the worsening of pre-existing hypertension pillintrip.comdoctorabad.comaap.org. This effect can contribute to the increased incidence of CV events pillintrip.comaap.org.
The mechanisms by which NSAIDs influence blood pressure are primarily related to their inhibition of prostaglandin synthesis in the kidneys. Prostaglandins play a crucial role in regulating renal blood flow, sodium and water excretion, and the renin-angiotensin-aldosterone system. Inhibition of renal prostaglandins can lead to sodium and fluid retention, increased vascular resistance, and potentially impaired response to antihypertensive medications, such as thiazide diuretics and loop diuretics pillintrip.comaap.org. Research suggests that monitoring blood pressure closely during the initiation and throughout the course of NSAID therapy is important, particularly in patients with pre-existing hypertension pillintrip.comdoctorabad.comaap.org.
Hematologic Effects: Research on Coagulation and Blood Dyscrasias
Research on the hematologic effects of NSAIDs, including Arthrocine (this compound), indicates potential impacts on coagulation and, in rare instances, the occurrence of serious blood dyscrasias doctorabad.comaap.org.
NSAIDs can decrease platelet adhesion and aggregation, which may prolong bleeding time doctorabad.comaap.org. This effect is primarily attributed to the inhibition of COX-1, which reduces the production of thromboxane A2, a key mediator of platelet aggregation. Patients with pre-existing coagulation disorders or those receiving anticoagulant therapy require close monitoring due to the potential for increased bleeding risk doctorabad.comaap.org.
Anemia may also occur in patients on long-term NSAID therapy, and monitoring for anemia is recommended doctorabad.comaap.org. While less common, NSAID use has been rarely associated with potentially severe blood dyscrasias, including agranulocytosis, thrombocytopenia, and aplastic anemia doctorabad.comaap.org. The underlying mechanisms for these rare but serious effects are not fully understood but may involve immune-mediated processes or direct toxicity to bone marrow progenitor cells. Research in this area often involves case reports and pharmacovigilance data analysis to identify these rare associations.
Here is a summary of potential hematologic effects:
| Hematologic Effect | Research Finding |
| Platelet Function | Decreased adhesion and aggregation; may prolong bleeding time. doctorabad.comaap.org |
| Anemia | May occur with long-term therapy; monitoring recommended. doctorabad.comaap.org |
| Blood Dyscrasias (Rare) | Agranulocytosis, thrombocytopenia, aplastic anemia occasionally reported. doctorabad.comaap.org |
Central Nervous System Manifestations
Research indicates that NSAIDs, including Arthrocine (this compound), can cause central nervous system (CNS) manifestations aap.orgspectrumchemical.com. These effects may include drowsiness, dizziness, blurred vision, and other neurologic effects aap.org. While the precise mechanisms are not fully elucidated, some NSAIDs are known to cross the blood-brain barrier and may influence neuronal activity or neurotransmitter systems. These CNS effects can potentially impair physical or mental abilities, and patients should be cautioned regarding activities requiring mental alertness aap.org. Delayed effects noted in research may include coma, convulsions, seizures, somnolence, analgesia, depression, anxiety, and fatigue spectrumchemical.com.
Ocular Findings and Ophthalmologic Research Needs
Ocular findings, specifically blurred or diminished vision, have been reported in association with NSAID use, including Arthrocine (this compound) aap.org. Research suggests that if blurred or diminished vision occurs, discontinuation of the drug and an ophthalmologic examination are recommended aap.org. For patients receiving long-term therapy, periodic evaluation of vision is advised aap.org. The exact pathophysiology of these ocular effects is not well-defined and represents an area requiring further ophthalmologic research to understand the underlying mechanisms and potential long-term implications.
Developmental and Female Reproductive Toxicity Studies
According to state or federal government labeling requirements and animal data, this compound (Arthrocine) can cause developmental toxicity and female reproductive toxicity nih.govspectrumchemical.comspectrumchemical.com. Animal studies have revealed evidence of developmental abnormalities spectrumchemical.com.
Research on developmental toxicity typically involves animal models to assess the potential for a substance to cause adverse effects on the developing organism from conception to sexual maturity. Studies may investigate effects on organogenesis, growth, and functional development.
Female reproductive toxicity studies in animals evaluate the potential for a substance to interfere with female reproductive function, including effects on fertility, menstrual cycles, pregnancy, and lactation. Research in this area aims to identify potential hazards to female reproductive health.
Based on available information, this compound is suspected of damaging fertility or the unborn child spectrumchemical.com.
Here is a summary of findings related to developmental and female reproductive toxicity:
| Toxicity Type | Research Finding |
| Developmental Toxicity | Can cause adverse developmental effects based on animal data; abnormalities observed in animal studies. nih.govspectrumchemical.comspectrumchemical.com |
| Female Reproductive Toxicity | Can cause female reproductive toxicity; suspected of damaging fertility. nih.govspectrumchemical.comspectrumchemical.com |
Hypersensitivity Reactions: Immunological Mechanisms
Arthrocine is a trademark name for the chemical compound this compound nist.govdrugfuture.comebi.ac.ukreframedb.org. Hypersensitivity reactions to drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like this compound, represent a range of adverse immune-mediated responses frontiersin.orgwikipedia.orgallergolyon.fr. These reactions are broadly classified according to the Gell and Coombs system, which categorizes them into four main types based on the immunological mechanisms involved: Type I (immediate, IgE-mediated), Type II (cytotoxic, antibody-mediated), Type III (immune complex-mediated), and Type IV (delayed, cell-mediated) frontiersin.orgwikipedia.orgyoutube.commdpi.com.
While NSAIDs are known to cause hypersensitivity reactions, the mechanisms can be complex and may involve both immunological (allergic) and non-immunological pathways allergolyon.frresearchgate.net. Immunological mechanisms involve the recognition of the drug or its metabolites by the immune system, leading to a cascade of events that result in the observed clinical symptoms frontiersin.orgyoutube.com.
Type I hypersensitivity reactions are typically mediated by IgE antibodies specific to the drug or an allergen frontiersin.orgyoutube.commdpi.com. Upon re-exposure, the drug binds to IgE antibodies on mast cells and basophils, triggering the release of preformed mediators such as histamine, leading to immediate symptoms like urticaria, angioedema, bronchospasm, and anaphylaxis youtube.commdpi.com.
Type II hypersensitivity reactions involve IgG or IgM antibodies binding to drug-modified cells or tissues, leading to cell lysis or dysfunction, often through the activation of the complement system frontiersin.orgwikipedia.org. Examples include drug-induced hemolytic anemia or thrombocytopenia mdpi.com.
Type III hypersensitivity reactions occur when drug-antibody immune complexes form and deposit in tissues, activating complement and recruiting inflammatory cells, which can cause conditions like serum sickness or vasculitis frontiersin.orgwikipedia.org.
Type IV hypersensitivity reactions are delayed, cell-mediated responses involving sensitized T lymphocytes frontiersin.orgwikipedia.orgyoutube.com. Upon re-exposure, these T cells are activated and release cytokines, leading to inflammation and tissue damage frontiersin.orgwikipedia.org. Type IV reactions are further subdivided based on the specific T cell subsets and cytokine profiles involved frontiersin.orgwikipedia.org.
Drug Interactions: Research Perspectives
Interactions with Angiotensin-Converting Enzyme (ACE) Inhibitors
Studies have proposed that sulindac (B1681787) may interact with ACE inhibitors. rupahealth.com NSAIDs, including this compound, can potentially reduce the effectiveness of ACE inhibitors. This interaction is thought to occur because NSAIDs inhibit the synthesis of renal vasodilating prostaglandins (B1171923), which play a role in the antihypertensive effect of ACE inhibitors. mdpi.com The coadministration of aspirin (B1665792), another NSAID, with ACE inhibitors has been shown to significantly affect renal function and interfere with the antihypertensive effect of ACE inhibitors via this mechanism. mdpi.com While specific detailed research findings solely on Arthrocine (this compound) and ACE inhibitors regarding the magnitude of this effect or specific patient outcomes were not extensively detailed in the provided search results, the general interaction between NSAIDs and ACE inhibitors is a recognized concern in research. clevelandclinic.orgresearchgate.net
Interactions with Diuretics (e.g., Furosemide)
Research indicates that this compound may diminish the natriuretic effect of diuretics, potentially leading to fluid retention. rupahealth.com NSAIDs are known to antagonize the effect of diuretics by causing hydrosaline retention. mdpi.com This occurs because NSAIDs inhibit cyclooxygenase (COX) enzymes, decreasing the synthesis of renal vasodilator prostaglandins. mdpi.com Loop diuretics, such as furosemide, can have their effectiveness reduced by NSAIDs. ebsco.com Therefore, when this compound and diuretics are used concomitantly, close monitoring may be necessary to ensure the desired diuretic effect is achieved. pfizermedicalinformation.com
Interactions with Anticoagulants and Antiplatelet Agents
The co-administration of NSAIDs with anticoagulants and antiplatelet agents is a significant area of research due to the increased risk of bleeding. While specific detailed studies on Arthrocine (this compound) were not prominently featured, research on NSAIDs in general provides relevant perspectives. Combining anticoagulants (such as warfarin (B611796) or direct oral anticoagulants) with antiplatelet agents (like aspirin or clopidogrel) is associated with a high risk of gastrointestinal bleeding. ajol.infonih.gov NSAIDs can contribute to this increased bleeding risk through their effects on platelet function and potential for causing gastrointestinal irritation. aerjournal.com Studies have evaluated the prevalence and clinical implications of interactions between anticoagulants and antiplatelet agents in cardiovascular patients, highlighting the increased rate of major bleeding complications in patients with these drug combinations. ajol.info
Interactions with Salicylates
Research on the interaction between this compound (as an NSAID) and salicylates is relevant. Salicylates, such as aspirin, are also NSAIDs. The concomitant use of multiple NSAIDs, including this compound and salicylates, can increase the risk of gastrointestinal adverse effects and bleeding. nih.gov While one study on the interaction of salicylate (B1505791) and corticosteroids in humans indicated that corticosteroids did not alter the clearance of single doses of salicylate, the general interaction between different NSAIDs is a known concern. nih.gov Salicylates can also interact with anticoagulants, increasing the risk of bleeding. rnpedia.com
Impact on Pharmacokinetics and Pharmacodynamics of Concomitant Medications
Research explores how Arthrocine (this compound), as an NSAID, can impact the pharmacokinetics and pharmacodynamics of other drugs. Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and eliminated by the body, while pharmacodynamics examines the drug's effects on the body. openaccessjournals.com NSAIDs can influence the pharmacokinetics of certain drugs, for instance, by affecting renal clearance or protein binding. nih.gov For example, studies have shown that certain NSAIDs can reduce the renal clearance of methotrexate, potentially increasing its toxicity. nih.gov Changes in urine pH induced by some compounds, including diuretics, can affect the excretion of acidic and basic drugs, which could be relevant when considering the impact of this compound on the elimination of other medications. nih.gov The impact of inflammation, which NSAIDs like this compound are used to treat, on drug pharmacokinetics, particularly for drugs cleared through hepatic metabolism or renal filtration, is also a subject of research. nih.gov
Research on Polypharmacy and Interaction Risk in Specific Patient Populations
Polypharmacy, the use of multiple medications simultaneously, is a significant risk factor for drug-drug interactions, particularly in specific patient populations such as the elderly. nih.govnih.govkemdiktisaintek.go.idhopkinsmedicine.org Research highlights that the risk of adverse drug reactions due to drug interactions increases with the number of medications taken. nih.govnih.govkemdiktisaintek.go.id Elderly patients, who often have multiple chronic conditions requiring several medications, are at a higher risk for complications from polypharmacy and inappropriate prescribing, including drug interactions. hopkinsmedicine.orgwho.int Studies in arthritic patients, who may be prescribed NSAIDs like this compound along with other medications, have reviewed potential drug interactions, although the proportion of patients displaying clinical manifestations of interactions in some studies was small despite the potential for interaction. nih.gov Research emphasizes the need to consider the potential interactions and the specific pharmacokinetics and pharmacodynamics in older patients when multiple drugs are used. nih.gov
Sulindac in Special Populations: Research Considerations
Patients with Impaired Renal Function: Risk of Toxicity and Monitoring Strategies
Sulindac (B1681787) is primarily eliminated by the kidneys, and individuals with renal impairment are at increased risk of toxic reactions to the drug. medcentral.com Severe renal impairment is generally not recommended for this compound use; if administration is necessary, a lower dose should be administered, and the patient should be monitored closely. rxlist.commedscape.com Patients with significantly impaired renal function should be closely monitored, and a lower daily dosage should be anticipated to avoid excessive drug accumulation. hres.cafda.gov
Studies have investigated the pharmacokinetics of this compound in patients with renal insufficiency. In end-stage renal disease, plasma concentrations of this compound and its sulfone metabolite were comparable to healthy volunteers, while concentrations of the active sulfide (B99878) metabolite were significantly reduced. fda.gov However, increased free fractions of all species and accumulation of the sulfide and sulfone metabolites, and to a lesser extent this compound, can occur in end-stage renal disease. nih.gov
NSAIDs, including this compound, can cause a dose-dependent reduction in prostaglandin (B15479496) formation, which can precipitate overt renal decompensation in patients where renal prostaglandins (B1171923) play a compensatory role in maintaining renal perfusion. medcentral.com Patients at greatest risk include those with pre-existing renal insufficiency, dehydration, heart failure, liver dysfunction, salt depletion, and those taking certain medications like ACE inhibitors or diuretics. hres.carxlist.com
Monitoring renal function is crucial in patients with impaired renal function receiving this compound. hres.camedcentral.comnih.gov Serious or life-threatening renal failure has been reported even after short-term therapy with NSAIDs in patients with normal or impaired renal function. hres.ca Discontinuation of NSAIDs usually leads to recovery of renal function to the pre-treatment state. hres.cadrugs.com While this compound has been suggested to have a potentially renal-sparing property compared to other NSAIDs like naproxen (B1676952) or ibuprofen (B1674241) in some studies, caution is still necessary. nih.govnih.gov Short-term use of this compound in therapeutic doses in patients with moderate chronic renal insufficiency produced a small but significant reduction in creatinine (B1669602) clearance, which returned to pretreatment values after discontinuation. nih.govportlandpress.com
Patients with impaired renal function should be monitored, and dose reduction may be needed in those with advanced renal disease. nih.gov Use should be avoided in individuals with an estimated glomerular filtration rate (eGFR) less than 30 mL/min/1.73m². nih.gov For those with an eGFR of 30 to 60 mL/min/1.73m², dose reduction is recommended. nih.gov
Patients with Impaired Hepatic Function: Altered Metabolite Levels and Monitoring
Hepatic metabolism is an important elimination pathway for this compound. Patients with acute and chronic hepatic disease may require reduced doses compared to patients with normal hepatic function. hres.cafda.govnih.gov Circulating levels of the active sulfide and inactive sulfone metabolites may be delayed, elevated, and prolonged in patients with poor liver function. e-lactancia.org Such patients should be closely monitored and may require a reduction of daily dosage. e-lactancia.org
If this compound is used in the presence of impaired liver function, it must be done under strict observation. hres.cae-lactancia.org During long-term therapy, liver function tests should be monitored periodically. hres.cae-lactancia.org If abnormal liver tests persist or worsen, if clinical signs and symptoms consistent with liver disease develop (e.g., jaundice), or if systemic manifestations occur, this compound should be discontinued. hres.cae-lactancia.org Severe hepatic reactions, including jaundice and fatal hepatitis, have been reported with this compound. e-lactancia.org
Pregnancy and Lactation: Fetal and Neonatal Outcomes Research
Research on this compound use during pregnancy highlights potential risks to the fetus. This compound, as a prostaglandin synthesis inhibitor, could potentially cause constriction of the ductus arteriosus in utero, inhibition of labor, prolongation of pregnancy, and suppression of fetal renal function. doctorlib.org Persistent pulmonary hypertension of the newborn should also be considered. doctorlib.org
Use of NSAIDs, including this compound, at around 30 weeks of gestation or later can cause premature closure of the fetal ductus arteriosus. medcentral.comrxlist.com Use at around 20 weeks of gestation or later has been associated with fetal renal dysfunction resulting in oligohydramnios and, in some cases, neonatal renal impairment. hres.camedcentral.comdrugs.com In some postmarketing cases of impaired neonatal renal function, invasive procedures such as exchange transfusion or dialysis were required. hres.cadrugs.com
Because of these risks, use of NSAIDs should generally be avoided in pregnant women at about 30 weeks of gestation or later. medcentral.com If NSAID therapy is necessary between about 20 and 30 weeks of gestation, the lowest effective dosage and shortest possible duration of treatment should be used. hres.camedcentral.com Monitoring of amniotic fluid volume via ultrasound examination should be considered if the duration of NSAID treatment exceeds 48 hours; if oligohydramnios occurs, the drug should be discontinued. medcentral.comnih.gov
Women attempting to conceive should potentially avoid prostaglandin synthesis inhibitors, including this compound, due to findings in animal models suggesting these agents block blastocyst implantation. doctorlib.org Some studies have also found a positive association between NSAID use during pregnancy and spontaneous abortions. rxlist.comdoctorlib.org While some studies have not found a general association with congenital malformations, others have suggested a significant association with cardiac defects and orofacial clefts. doctorlib.org
Regarding lactation, it is unknown if this compound passes into breast milk. rxlist.comdrugs.comhealthline.comwebmd.com Due to its long half-life and lack of published clinical experience during breastfeeding, other agents may be preferred. drugs.com Some sources state that this compound is not recommended in breastfeeding due to limited data. aafp.org The manufacturer's recommendation may be to discontinue treatment or breastfeeding based on risk-benefit assessments. nih.gov
Patients with Systemic Lupus Erythematosus (SLE) and Mixed Connective Tissue Disease (MCTD): Risk of Aseptic Meningitis
Aseptic meningitis is a rare adverse reaction associated with NSAIDs, including this compound. Research indicates that drug-induced aseptic meningitis involving NSAIDs like this compound is mainly observed in young females with Systemic Lupus Erythematosus or Mixed Connective Tissue Disease. nih.govtaylorandfrancis.com
Aseptic meningitis has been seen after administration of this compound, tolmetin, and ibuprofen primarily in patients with SLE or MCTD. acpjournals.orgacpjournals.org However, there have been reports of recurrent aseptic meningitis caused by this compound in individuals without demonstrable systemic rheumatic disease. acpjournals.orgacpjournals.org
In patients with CTDs like SLE, when aseptic meningitis occurs, it is important to differentiate it from other causes, such as viral meningitis, as NSAIDs can induce this condition. tandfonline.com Studies analyzing patients with aseptic meningitis and CTDs have found that a significant proportion had received NSAIDs, including this compound, before the onset of symptoms. tandfonline.com These patients often tend to have anti-U1RNP antibodies. tandfonline.com Meningeal symptoms typically occur a few hours after drug intake and resolve without sequelae within one or two days after drug withdrawal. nih.gov
Data Table: Research Considerations for this compound in Special Populations
| Special Population | Key Pharmacokinetic Considerations | Key Safety Considerations | Monitoring Strategies | Relevant Research Findings |
| Geriatric Patients | Potential for elevated concentrations with long-term use. nih.gov | Increased risk of GI ulceration/bleeding. medcentral.comrxlist.com Higher risk of renal injury. rxlist.comdrugs.com | Close monitoring for GI and renal adverse effects. hres.camedcentral.com Monitoring of renal function may be useful. medcentral.com | Elevated concentrations of this compound and metabolites with long-term use. nih.gov Apparent bioavailability of sulfone metabolite doubled. nih.gov Increased risk of serious GI events. rxlist.com Higher risk of renal papillary necrosis. rxlist.comdrugs.com |
| Impaired Renal Function | Primary elimination by kidneys. medcentral.com Accumulation in severe impairment. nih.govfda.gov | Increased risk of toxic reactions. medcentral.com Risk of overt renal decompensation. hres.camedcentral.comrxlist.com | Close monitoring of renal function. hres.camedcentral.comnih.gov Dose reduction or avoidance based on eGFR. nih.gov | Accumulation of metabolites in end-stage renal disease. nih.gov Dose-dependent reduction in prostaglandin synthesis affecting renal perfusion. medcentral.com Small, reversible reduction in creatinine clearance in moderate impairment. nih.govportlandpress.com |
| Impaired Hepatic Function | Hepatic metabolism is important. hres.cafda.govnih.gov Altered metabolite levels. e-lactancia.org | Increased risk of hepatic reactions. hres.cae-lactancia.org Severe hepatic reactions reported. e-lactancia.org | Close monitoring under strict observation. hres.cae-lactancia.org Periodic monitoring of liver function tests. hres.cae-lactancia.org Discontinuation if liver issues arise. hres.cae-lactancia.org | Delayed, elevated, and prolonged metabolite levels in poor liver function. e-lactancia.org Reports of severe hepatic reactions, including fatal hepatitis. e-lactancia.org |
| Pregnancy | Crosses the placenta. doctorlib.org | Potential for ductus arteriosus constriction, renal dysfunction, oligohydramnios. hres.camedcentral.comdoctorlib.orgrxlist.comdrugs.com Risk of spontaneous abortion. rxlist.comdoctorlib.org Potential link to congenital malformations. doctorlib.org | Avoid use in late pregnancy. medcentral.comrxlist.com Lowest effective dose and shortest duration if necessary between 20-30 weeks. hres.camedcentral.com Ultrasound monitoring for oligohydramnios if treatment >48 hours. medcentral.comnih.gov | Association with fetal renal dysfunction and oligohydramnios after 20 weeks. hres.camedcentral.comdrugs.com Risk of premature closure of ductus arteriosus after 30 weeks. medcentral.comrxlist.com Association with spontaneous abortions. rxlist.comdoctorlib.org |
| Lactation | Excretion into breast milk: Unknown in humans. rxlist.comdrugs.comhealthline.comwebmd.com | Potential risk of side effects in infant if present in milk. healthline.com | Decision to take this compound or breastfeed based on risk-benefit. healthline.com Other agents may be preferred. drugs.comaafp.org | Unknown if present in human breast milk. rxlist.comdrugs.comhealthline.comwebmd.com Limited data available. aafp.org Long half-life is a consideration. drugs.com |
| SLE and MCTD Patients | Not specifically altered by these conditions. | Increased risk of aseptic meningitis. nih.govtaylorandfrancis.comacpjournals.orgacpjournals.orgtandfonline.com | Consider in differential diagnosis of aseptic meningitis. acpjournals.orgacpjournals.org Awareness of association with anti-U1RNP antibody. tandfonline.com | Aseptic meningitis associated with NSAID use, including this compound, primarily in SLE/MCTD patients. nih.govtaylorandfrancis.comacpjournals.orgacpjournals.orgtandfonline.com Symptoms resolve after drug withdrawal. nih.gov Association with anti-U1RNP antibody. tandfonline.com |
Emerging Research and Future Directions
Drug Repurposing Research (e.g., for COVID-19 Therapy)
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, has gained traction, and Arthrocine (Sulindac) has been explored in this context. Recent research has investigated the potential of This compound (B1681787) for treating viral infections, including COVID-19. Preclinical studies have evaluated the antiviral activity of this compound, both alone and in combination with other agents like α-Difluoromethylornithine (DFMO), against SARS-CoV-2 infection in human cell lines (Calu-3 lung adenocarcinoma and Caco-2 colon adenocarcinoma) and in a transgenic mouse model. nih.govresearchgate.net The combination of DFMO and this compound significantly suppressed SARS-CoV-2 N1 Nucleocapsid mRNA and ACE2 mRNA levels in infected human cell lines, showing synergistic interaction when cells were pretreated and additive effects when treated post-infection. nih.govresearchgate.net In the mouse model, prophylaxis with this compound alone or in combination with DFMO demonstrated protective antiviral efficacy, with age and sex-dependent outcomes observed. nih.govresearchgate.net In silico molecular docking studies have also identified this compound as a potential candidate for repurposing against COVID-19 by targeting key viral proteins. bioinformation.netnih.gov These computational approaches aim to identify existing drugs that can interact with SARS-CoV-2 targets. bioinformation.netnih.gov
Computer-Aided Drug Design and in silico Studies for Metabolite Optimization
Computer-aided drug design (CADD) and in silico methodologies play a significant role in modern drug discovery and optimization, including research on Arthrocine and its metabolites. These computational approaches are utilized to design novel this compound derivatives and predict their interactions with various biological targets before experimental synthesis and testing. researchgate.netslideshare.netresearchgate.netljmu.ac.ukwalisongo.ac.id In silico studies have explored the binding affinity of this compound derivatives towards multiple targets, such as PPAR-γ, β-secretase, and cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net The goal of these studies is to optimize the properties of lead compounds and understand their potential mechanisms of action at a molecular level. slideshare.netljmu.ac.uk Molecular docking simulations are a key CADD method used to predict how drug molecules bind to target proteins. slideshare.netwalisongo.ac.id Research indicates that this compound derivatives can exhibit significant affinity towards various enzymes, highlighting the potential for designing multi-targeted agents. researchgate.net
Identification of Novel Molecular Targets
While Arthrocine (this compound) is well-known for its inhibitory effects on cyclooxygenase (COX) enzymes, ongoing research continues to uncover novel molecular targets, particularly for its metabolites, which may contribute to its diverse pharmacological activities, including its observed antineoplastic effects. Studies have identified that this compound sulfone, a metabolite of this compound, can directly target mitochondrial outer membrane proteins voltage-dependent anion channel (VDAC) 1 and VDAC2 in colon cancer cells. nih.govuni.lu This interaction has been shown to suppress the mTORC1 pathway and induce cell cycle arrest. nih.govuni.lu Another proposed COX-independent target for this compound and its derivatives is cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) isozymes. mdpi.comaacrjournals.org Specifically, PDE5 appears to be a critical target for this compound sulfide (B99878), the active metabolite, in colon cancer cells, contributing to its antineoplastic activity by increasing intracellular cGMP levels and activating cGMP-dependent protein kinase (PKG). aacrjournals.org Research into novel non-COX inhibitory derivatives of this compound further supports the idea that its anticancer properties can be mediated through mechanisms independent of COX inhibition. mdpi.com
Long-Term Efficacy and Safety Studies: Post-Market Surveillance
Long-term studies and post-market surveillance provide crucial data on the sustained efficacy of medications like Arthrocine (this compound) in real-world settings. While the primary focus of initial clinical trials is often on demonstrating efficacy for regulatory approval, post-market surveillance allows for the evaluation of long-term outcomes in broader patient populations. aap.orgcioms.ch A prospective cohort study investigating the long-term use of this compound in patients with familial adenomatous polyposis (FAP) who had undergone ileorectal anastomosis demonstrated its effectiveness over several years. nih.gov The study, with a mean follow-up period of over five years for patients remaining in the study, observed a significant regression in polyp number and prevention of recurrence of higher-grade adenomas in the retained rectal segment. nih.gov Post-market surveillance systems are in place to monitor marketed drugs, collecting data on their performance and effects over extended periods. cioms.ch
Pharmacogenomic Research: Impact of Genetic Polymorphisms on this compound Metabolism and Response
Pharmacogenomic research explores how genetic variations among individuals can influence their response to drugs, including the metabolism and efficacy of Arthrocine (this compound). Studies have shown that genetic polymorphisms, particularly in the Flavin Monooxygenase 3 (FMO3) enzyme, can significantly impact the metabolic pathway of this compound. ontosight.ainih.govaacrjournals.orgfrontiersin.orgnih.gov FMO3 is a key enzyme responsible for the oxidative inactivation of this compound sulfide, the active metabolite. nih.govaacrjournals.org Certain polymorphic forms of FMO3 with reduced enzymatic activity, such as the E158K and E308G variants, have been associated with altered this compound metabolism. nih.govaacrjournals.orgfrontiersin.orgnih.gov These polymorphisms can lead to higher plasma concentrations of the parent drug. frontiersin.orgnih.gov Furthermore, research suggests that specific FMO3 polymorphisms may be linked to a more favorable clinical response to this compound, such as increased efficacy in preventing adenoma formation in patients with FAP. nih.govaacrjournals.org This highlights the potential for pharmacogenomic factors to contribute to the observed interindividual variability in response to this compound therapy. nih.govaacrjournals.org
Combination Therapies: Synergistic Effects and Interaction Profiles
Research into combination therapies involving Arthrocine (this compound) is exploring potential synergistic effects with other therapeutic agents, particularly in the context of cancer treatment. Preclinical studies have demonstrated that combining this compound or its derivatives with other drugs can lead to enhanced anti-cancer activity. For instance, the combination of this compound and simvastatin (B1681759) has shown synergistic apoptotic activity in lung cancer A549 cells. researchgate.net In ovarian cancer research, the combination of this compound and paclitaxel (B517696) produced synergistic effects in inhibiting cell growth in both paclitaxel-sensitive and -resistant ovarian cancer cell lines. nih.gov Another combination demonstrating synergistic effects is this compound with bexarotene, which has shown promise in reducing polyp development in models of familial adenomatous polyposis. researchgate.net Furthermore, studies have indicated that curcumin (B1669340) can enhance the efficacy of phospho-sulindac, a this compound derivative, in lung cancer xenografts, partly attributed to improved pharmacokinetics. spandidos-publications.com These findings suggest that combining this compound with other agents can offer a synergistic therapeutic advantage, potentially allowing for lower doses and improved outcomes.
Research Methodologies and Study Design in Sulindac Investigations
Clinical Trial Design Principles and Phases (I, II, III, IV)
Clinical trials are a critical step in the investigation of any potential therapeutic agent, including Sulindac (B1681787). These trials are structured in distinct phases to evaluate safety, efficacy, and optimal use in humans.
Phase I: These initial trials typically involve a small group of healthy volunteers to assess the drug's safety, dosage range, and how it is metabolized and excreted.
Phase II: In this phase, the drug is administered to a larger group of patients who have the condition the drug is intended to treat. The primary goal is to evaluate the drug's effectiveness and further assess its safety.
Phase III: These large-scale trials compare the new drug to existing treatments or a placebo in a diverse patient population. This phase confirms efficacy, monitors side effects, and gathers information to allow the drug to be used safely.
Phase IV: Also known as post-marketing surveillance trials, these studies occur after the drug has been approved and is on the market. They gather additional information about the drug's effects in various populations and monitor for long-term side effects.
Clinical trials have been conducted to investigate this compound's potential in various conditions, including its chemopreventive efficacy in colorectal cancer and its use in combination therapy for advanced malignancies. spandidos-publications.comfrontiersin.org
In vitro Cell Culture Models for Mechanistic Elucidation
In vitro cell culture models are widely used in this compound research to investigate its effects at the cellular level and elucidate underlying mechanisms. These models allow for controlled experiments to study cellular processes, signaling pathways, and interactions with specific cell types.
Various cell lines are employed, including those relevant to inflammation and cancer research. For instance, intestinal cell culture models, such as Caco-2, HT29, and T84 cells, are used to study gut inflammation and the effects of compounds on the intestinal barrier. nih.govcellomaticsbio.comtandfonline.comnih.gov Co-culture models, combining intestinal epithelial cells with immune cells like macrophages (e.g., THP-1 or J774A.1), are developed to better mimic the in vivo inflammatory microenvironment and study cell-cell interactions. nih.govcellomaticsbio.comnih.govkcl.ac.uk
This compound and its metabolites have been studied in various cancer cell lines, including ovarian cancer cells, oral squamous cell carcinoma cells, glioblastoma, breast cancer, liver hepatocellular carcinoma, colon cancer, and cervical cancer cells, to assess their antitumor efficacy and mechanisms. mdpi.comspandidos-publications.comaacrjournals.org In vitro studies have shown that this compound and its active metabolite, this compound sulfide (B99878), can inhibit the viability and growth of cancer cells and induce apoptosis. mdpi.comspandidos-publications.comaacrjournals.org Research using cell culture models has also explored this compound's effects on specific pathways, such as the NF-κB pathway and the Wnt/β-catenin signaling pathway. lktlabs.comspandidos-publications.comebi.ac.uk
Animal Models of Inflammation, Cancer, and Disease for Preclinical Efficacy and Safety
Animal models are essential for preclinical studies to evaluate the efficacy and safety of this compound (Arthrocine) in a living system before human trials. These models aim to replicate aspects of human diseases, allowing researchers to study drug absorption, distribution, metabolism, excretion, and pharmacological effects.
Various animal models are utilized, depending on the research focus. For studying inflammation, animal models exhibiting inflammatory conditions are employed to assess this compound's anti-inflammatory properties. In cancer research, animal models, including syngeneic, allograft, and xenograft models, are widely used to investigate the antitumor and chemopreventive effects of this compound and its metabolites. spandidos-publications.com For example, mouse models, such as the azoxymethane (B1215336) (AOM)-treated mouse model, have been used to demonstrate this compound's effectiveness in preventing colorectal cancer. caymanchem.comaacrjournals.org Studies in nude mice implanted with human cancer cells (xenograft models) have also been used to evaluate the impact of this compound on tumor growth. iiarjournals.org Animal models are also used to study specific disease mechanisms and the impact of this compound on these pathways. For instance, models of ischemic stroke have been used to investigate the neuroprotective effects of this compound. lktlabs.com
Research findings from animal models have provided crucial data on this compound's efficacy in reducing tumor formation and growth in various cancer types. lktlabs.comcaymanchem.comaacrjournals.orgiiarjournals.org These studies also help in understanding the in vivo activity of this compound and its metabolites.
Pharmacokinetic and Pharmacodynamic Study Designs
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental to understanding how this compound (Arthrocine) interacts with the body. PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of the drug, while PD studies examine its biochemical and physiological effects and mechanism of action.
This compound is administered as a prodrug and is rapidly absorbed orally. drugbank.comnih.gov It undergoes significant biotransformation, primarily in the liver, through two main pathways: reversible reduction to the active sulfide metabolite and irreversible oxidation to the inactive sulfone metabolite. drugbank.comdrugs.comnih.govnih.gov The active sulfide metabolite is considered responsible for most of this compound's pharmacological activity. drugbank.comdrugs.commdpi.com Both this compound and its metabolites bind extensively to plasma proteins, predominantly albumin. drugbank.comdrugs.comnih.gov
PK studies in humans and animals have characterized the plasma concentrations of this compound and its metabolites over time following administration. nih.govpsu.edunih.gov These studies have shown that this compound and its metabolites undergo enterohepatic circulation, which may contribute to maintaining consistent blood levels. nih.govdrugbank.com The elimination of this compound and its metabolites occurs primarily through the urine, with the conjugated sulfone metabolite being a major component excreted. drugbank.comdrugs.comnih.gov
PD studies focus on the mechanism of action of this compound, which is believed to be primarily related to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, leading to reduced prostaglandin (B15479496) synthesis. nih.govdrugbank.comdrugs.comwikipedia.orgpatsnap.com However, studies also indicate that this compound and its metabolites may exert effects through COX-independent mechanisms, particularly in their anticancer activities. spandidos-publications.comaacrjournals.orgebi.ac.uk PD studies often involve measuring biochemical markers and cellular responses influenced by this compound.
Molecular Biology and Biochemical Assays for Pathway Analysis
Molecular biology and biochemical assays are extensively used in this compound research to investigate its effects on specific molecular targets and signaling pathways. These techniques provide insights into the mechanisms underlying its anti-inflammatory, analgesic, antipyretic, and potential anticancer properties.
Biochemical assays measure the presence, activity, or concentration of specific biochemical substances, such as enzymes, proteins, and metabolites. abcam.comichorlifesciences.compatsnap.comnumberanalytics.com Enzyme assays are crucial for studying the activity of enzymes like COX-1 and COX-2 and determining how this compound and its metabolites affect their function. patsnap.com Immunoassays, such as ELISA, are used to detect and quantify specific proteins or other molecules involved in inflammatory or signaling pathways. ichorlifesciences.compatsnap.com Binding assays are employed to study the interaction between this compound or its metabolites and potential target proteins. ichorlifesciences.compatsnap.com
Molecular biology techniques, such as Western blotting and PCR, are used to analyze the expression levels of proteins and genes involved in various cellular processes influenced by this compound, including those related to inflammation, cell proliferation, and apoptosis. lktlabs.comspandidos-publications.comaacrjournals.org These methods help researchers understand how this compound modulates specific pathways, such as NF-κB, Wnt/β-catenin, and STAT3 signaling. lktlabs.comspandidos-publications.comaacrjournals.orgebi.ac.uk
Detailed research findings from these assays have shown that this compound sulfide can inhibit prostaglandin synthesis by reducing COX activity. psu.edu Studies have also demonstrated that this compound can downregulate the expression of STAT3 and survivin in cancer cells. lktlabs.com
Bioanalytical Methods for Compound and Metabolite Quantification in Biological Fluids
Accurate quantification of this compound (Arthrocine) and its metabolites in biological fluids is essential for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring. Bioanalytical methods are developed and validated for this purpose. nih.govb-ac.co.ukcuni.czjapsonline.comfrontiersin.org
Various analytical techniques are employed, with chromatographic methods being particularly important. High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry (MS), is a widely used technique for separating and quantifying this compound and its metabolites in complex biological matrices like plasma and urine. psu.edunih.govb-ac.co.ukjapsonline.comfrontiersin.orgmdpi.comresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for the analysis of drugs and their metabolites in biological samples. psu.edub-ac.co.ukcuni.czjapsonline.comfrontiersin.org Ultra-performance liquid chromatography (UPLC) is a more recent technique that provides increased separation efficiency and sensitivity. psu.edu
Sample preparation techniques, such as liquid-liquid extraction and solid-phase extraction (SPE), are often necessary to clean up biological samples and concentrate the analytes before chromatographic analysis. psu.edub-ac.co.ukjapsonline.commdpi.com
Validated bioanalytical methods are crucial to ensure the accuracy, precision, selectivity, and reliability of the quantification of this compound and its metabolites in biological fluids. b-ac.co.ukcuni.czjapsonline.com
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling play an increasingly important role in this compound research and the broader field of drug discovery. These approaches use physics-based algorithms and computer simulations to study the chemical properties of molecules and predict their interactions with biological targets. researchgate.nettarosdiscovery.combioscipublisher.comeurofinsdiscovery.comiit.it
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are used to predict how this compound and its metabolites might bind to target proteins, such as COX enzymes. researchgate.netbioscipublisher.comeurofinsdiscovery.comiit.it These simulations can provide insights into the binding affinity and the nature of the interactions at the molecular level. bioscipublisher.comeurofinsdiscovery.com
Computational approaches can also be used to design and evaluate potential new compounds based on the structure of this compound, aiming to improve potency, selectivity, or pharmacokinetic properties. researchgate.nettarosdiscovery.combioscipublisher.comiit.it Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of this compound analogs with their biological activity. bioscipublisher.com
Computational chemistry is integrated with experimental studies to generate hypotheses, interpret results, and guide the design of new experiments in the investigation of this compound and related compounds. tarosdiscovery.comiit.it
Systematic Reviews and Meta-Analyses of this compound Research
Systematic reviews and meta-analyses play a crucial role in synthesizing evidence from multiple studies to provide a more robust understanding of a compound's effects. These methodologies involve a comprehensive search for relevant studies, critical appraisal of their quality, and statistical pooling of data where appropriate.
Systematic reviews and meta-analyses have been conducted to evaluate the role of NSAIDs, including this compound, in various conditions. For instance, a systematic review and meta-analysis protocol aimed to investigate the protective role of NSAIDs in Alzheimer's disease, including this compound acid among the NSAIDs with potential anti-amyloidogenic activity independent of COX inhibition scirp.orgscirp.org. This type of study design involves searching multiple databases and analyzing studies with cohort and case-control designs to estimate pooled relative risks and odds ratios researchgate.net. However, one such meta-analysis of observational studies found statistically insignificant results regarding the protective role of NSAIDs in Alzheimer's disease based on pooled relative risk and odds ratio analyses of cohort and case-control studies, respectively researchgate.net.
Another systematic review and network meta-analysis focused on the chemoprevention of colorectal cancer in individuals with previous colorectal neoplasia. This analysis combined direct and indirect evidence from randomized controlled trials. It concluded that non-aspirin NSAIDs, including this compound, were superior to placebo and other strategies for preventing advanced metachronous neoplasia over three to five years, with moderate to high confidence in the estimates bmj.com. The methodology involved a comprehensive search strategy, study selection based on predefined criteria, data abstraction, assessment of bias risk, and statistical analysis using pairwise and network meta-analysis bmj.com.
These systematic reviews and meta-analyses highlight the use of rigorous methodologies to synthesize existing data on this compound and other NSAIDs, providing valuable insights into their potential therapeutic and preventive roles.
Observational Studies and Real-World Evidence Generation
Observational studies and the generation of real-world evidence provide valuable complementary information to data from randomized controlled trials. These studies observe the effects of interventions or exposures in real-world settings, reflecting typical clinical practice and diverse patient populations.
Real-world studies are considered important, particularly when conflicting evidence exists from other study types nih.gov. They can utilize data acquired retrospectively or prospectively from sources like electronic health records or claims data nih.gov. While observational studies can have limitations such as potential bias and variations in data quality, they offer advantages such as the ability to study large, diverse populations and investigate outcomes that may be difficult to assess in controlled trials nih.govutwente.nl.
Observational studies have also investigated the effects of this compound in specific patient populations. An open-label phase II study, which included a non-randomized control arm (an observational component), evaluated the effects of this compound on musculoskeletal symptoms and quality of life in women taking aromatase inhibitors for breast cancer. This study design allowed for the observation of outcomes in patients receiving this compound in a less controlled setting compared to a fully randomized trial nih.gov. The study reported improvements in stiffness and quality of life measures in the group receiving this compound compared to the observational control group nih.gov.
Real-world evidence generation involving this compound contributes to understanding its effects in broader clinical contexts and identifying potential new areas for investigation.
Compound Information
| Compound Name | PubChem CID |
| This compound | 1548887 |
| This compound Sulfide | 5352624 |
Detailed Research Findings (Illustrative Examples from Search Results)
Based on the search results, here are some examples of detailed research findings related to this compound investigations using the discussed methodologies:
From Systematic Reviews/Meta-Analyses:
A network meta-analysis found that non-aspirin NSAIDs (including this compound) had an odds ratio of 0.38 (95% confidence interval 0.26 to 0.56) for the prevention of advanced metachronous neoplasia compared with placebo in individuals with previous colorectal neoplasia. bmj.com
From Observational Studies/Real-World Evidence:
An open-label phase II study with an observational control arm reported that patients receiving this compound showed significant improvements in WOMAC subscales for total score (-5.8, p = 0.003), pain (-5.4, p = 0.043), stiffness (-9.5, p < 0.001), and function (-5.6, p = 0.006) over 12 months. nih.gov
Interactive Data Tables
Below are illustrative examples of how data from such studies could be presented in interactive tables. Please note that creating truly interactive tables requires a different output format than plain text; these are representations of the data that would ideally be interactive in a suitable environment.
Table 1: Effect of Non-Aspirin NSAIDs (including this compound) on Advanced Metachronous Neoplasia Prevention (Based on Network Meta-Analysis)
| Comparison | Odds Ratio (95% CI) |
| vs. Placebo | 0.38 (0.26 to 0.56) |
| Group | 5-Year Overall Survival (%) |
| NSAID Users | 29.7 |
| Non-users | 13.1 |
Table 3: Change in WOMAC Subscale Scores with this compound Treatment (Open-Label Phase II Study with Observational Arm)
| WOMAC Subscale | Mean Change at 12 Months | p-value |
| Total Score | -5.8 | 0.003 |
| Pain | -5.4 | 0.043 |
| Stiffness | -9.5 | < 0.001 |
| Physical Function | -5.6 | 0.006 |
Q & A
Basic: What experimental approaches are recommended to elucidate Arthrocine’s mechanism of action in osteoarthritis (OA) pathophysiology?
To investigate Arthrocine’s mechanism, prioritize molecular docking studies to identify binding affinities with MRP2_HUMAN (a human multidrug resistance-associated protein) . Pair this with in vitro assays (e.g., enzyme-linked immunosorbent assays [ELISAs]) to quantify cytokine modulation (e.g., IL-1β, TNF-α) in chondrocyte cultures. Validate findings using knockout cell lines to confirm target specificity. Reference NIH preclinical reporting guidelines for transparency .
Basic: How should researchers design dose-response assays to assess Arthrocine’s efficacy in preclinical OA models?
Adopt a multi-dose regimen (e.g., 0.1–100 μM) in 3D chondrocyte cultures or murine OA models, with endpoints focusing on cartilage degradation biomarkers (e.g., collagen type II cleavage). Include positive controls (e.g., colchicine) and vehicle controls . Use ANOVA with post-hoc Tukey tests for statistical rigor, ensuring measurements align with instrument precision (e.g., ±0.1 μg/mL for ELISA) .
Basic: What validation criteria are critical for establishing Arthrocine’s in vitro anti-inflammatory activity?
Ensure reproducibility across ≥3 independent experiments with biological replicates. Validate via dual-luciferase reporter assays for NF-κB pathway inhibition and flow cytometry for apoptosis/necrosis ratios. Adhere to the NIH’s preclinical checklist for reporting cell-line authentication and contamination testing (e.g., mycoplasma screening) .
Advanced: How can researchers resolve contradictions in Arthrocine’s reported binding affinities across studies?
Apply sensitivity analyses to identify methodological variables (e.g., buffer pH, temperature). Use meta-regression to assess heterogeneity in published data. Cross-validate with surface plasmon resonance (SPR) for real-time kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. Frame hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant) .
Advanced: What methodologies are optimal for studying Arthrocine’s off-target interactions with human transport proteins?
Employ competitive inhibition assays (e.g., MRP2 vesicular transport assays) with fluorescent substrates (e.g., 5-carboxyfluorescein). Combine with proteomics (LC-MS/MS) to identify non-target proteins. Use structural modeling (AlphaFold2) to predict binding pockets and validate via mutagenesis studies .
Advanced: How can pharmacokinetic challenges in Arthrocine’s oral bioavailability be addressed methodologically?
Conduct in situ intestinal perfusion studies to assess absorption kinetics. Pair with hepatic microsomal assays to quantify CYP450-mediated metabolism. Use PBPK modeling (e.g., GastroPlus) to simulate human pharmacokinetics. Report data to ≤3 significant figures, reflecting instrument precision .
Advanced: What strategies are effective for evaluating Arthrocine’s synergistic potential with existing OA therapies?
Design combinatorial screens (e.g., Chou-Talalay method) in primary human chondrocytes. Test synergy with NSAIDs (e.g., celecoxib) or biologics (e.g., anti-IL-6). Analyze via Combenefit software and validate in ex vivo cartilage explants. Follow PRISMA guidelines for systematic review integration .
Advanced: How should researchers prioritize biomarkers for Arthrocine’s therapeutic monitoring in chronic OA?
Use multi-omics integration (transcriptomics, metabolomics) to identify candidate biomarkers (e.g., COMP, ADAMTS-5). Validate in longitudinal serum/urine samples via ROC curve analysis . Ensure statistical significance thresholds (e.g., p < 0.01) are predefined to minimize Type I errors .
Advanced: What experimental designs mitigate confounding factors in Arthrocine’s chronic toxicity studies?
Implement blinded, randomized controlled trials in rodent models over ≥6 months. Monitor organ-specific toxicity via histopathology (e.g., H&E staining) and serum biomarkers (e.g., ALT, creatinine). Use mixed-effects models to account for inter-individual variability. Adhere to ARRIVE guidelines for animal research reporting .
Advanced: How can in silico predictions of Arthrocine’s efficacy be reconciled with in vivo discrepancies?
Apply machine learning (e.g., random forest classifiers) to integrate in silico docking scores with in vivo pharmacokinetic data. Validate via orthogonal assays (e.g., SPR for binding, microdialysis for tissue penetration). Report discrepancies transparently in discussion sections, avoiding data "adjustment" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
